molecular formula C9H14ClN B3416011 2-Phenylpropylamine hydrochloride CAS No. 52991-03-4

2-Phenylpropylamine hydrochloride

Cat. No.: B3416011
CAS No.: 52991-03-4
M. Wt: 171.67 g/mol
InChI Key: HBVYOCJBEXSCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylpropylamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenylpropan-1-amine hydrochloride is 171.0814771 g/mol and the complexity rating of the compound is 84.7. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenylpropylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpropylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVYOCJBEXSCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942557
Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20388-87-8, 52991-03-4
Record name Benzeneethanamine, β-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20388-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylpropylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020388878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine, beta-methyl-, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052991034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6X81QXLS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 2-Phenylpropylamine Hydrochloride (BMPEA HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Phenylpropylamine hydrochloride (BMPEA HCl) is a positional isomer of amphetamine.[1] While it shares the phenethylamine backbone, the methyl group is located at the


-position relative to the nitrogen, rather than the 

-position found in amphetamine. This structural shift drastically alters its metabolic stability, pharmacological potency, and—crucially for researchers—its analytical fragmentation patterns.[1]

This guide provides a definitive reference for the physical characterization, synthesis logic, and analytical differentiation of BMPEA HCl from its controlled isomers.

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-phenylpropan-1-amine hydrochloride
Common Synonyms

-Methylphenethylamine HCl; BMPEA HCl; 1-amino-2-phenylpropane HCl
CAS Number 20388-87-8 (HCl Salt) / 582-22-9 (Free Base)
Molecular Formula

Molecular Weight 171.67 g/mol
SMILES CC(CN)C1=CC=CC=C1.Cl

Physical & Thermodynamic Properties[1][3][4][5][6]

The hydrochloride salt is the preferred form for storage and handling due to the volatility and basicity of the free amine.[1] The following data represents high-purity (>98%) reference standards.

Bulk Properties Table[1]
PropertyValue / RangeContextual Note
Appearance White to off-white crystalline powderDistinct from the oily liquid state of the free base.[1]
Melting Point 143°C – 145°CSharp melting range indicates high purity; lower ranges (120-124°C) often indicate hydration or free-base contamination [1].[1]
Solubility (Water) Moderate to HighThe ionic lattice breaks down readily in polar protic solvents.
Solubility (EtOH) SolubleUseful for recrystallization protocols.[1]
Hygroscopicity HygroscopicCritical: Must be stored in desiccated conditions.[1] Moisture absorption alters MP and IR spectra.[1]
pKa (Conj. Acid) ~9.5 - 10.0Typical for primary phenethylamines; dictates extraction pH >12 for free-basing.[1]
Stability & Handling

BMPEA HCl is stable under standard laboratory conditions but sensitive to oxidative degradation if exposed to light and moisture over prolonged periods.[1]

  • Storage: -20°C for long-term reference standards; 2-8°C for active working stocks.

  • Incompatibility: Strong oxidizing agents.[1]

Analytical Characterization (The "Fingerprint")

Differentiation between BMPEA and Amphetamine is the primary challenge in forensic and doping control analysis.[1] Standard GC-MS methods rely on specific fragmentation mechanisms that distinguish the position of the methyl group.[1]

Mass Spectrometry (GC-EI-MS)

The location of the methyl group dictates the primary alpha-cleavage site during electron ionization (70 eV).

  • Amphetamine (

    
    -methyl):  The bond between the benzyl carbon and the 
    
    
    
    -carbon cleaves, but the dominant fragment comes from the
    
    
    -cleavage adjacent to the nitrogen, retaining the methyl group.
    • Base Peak:m/z 44 (

      
      )
      
  • BMPEA (

    
    -methyl):  The methyl group is on the 
    
    
    
    -carbon.[1] Alpha-cleavage adjacent to the nitrogen releases a fragment without the methyl group.[1]
    • Base Peak:m/z 30 (

      
      )
      

Expert Insight: If your MS spectrum shows a dominant m/z 44, you are likely looking at amphetamine or methamphetamine.[1] If the base peak is m/z 30 with a tropylium ion (m/z 91), it confirms the


-methyl structure of BMPEA [2].[1]
Analytical Logic Flow

The following diagram illustrates the decision tree for distinguishing these isomers using standard laboratory instrumentation.

AnalyticalLogic Sample Unknown Phenethylamine Sample Deriv Derivatization (Optional) (TFA/PFPA) Sample->Deriv If volatility is high GCMS GC-MS Analysis (EI, 70eV) Sample->GCMS Deriv->GCMS FragCheck Check Base Peak (100% Intensity) GCMS->FragCheck Res44 Base Peak m/z 44 (Alpha-Methyl) FragCheck->Res44 Dominant 44 Res30 Base Peak m/z 30 (Beta-Methyl) FragCheck->Res30 Dominant 30 ConclAmp Identify: Amphetamine Res44->ConclAmp ConclBMPEA Identify: BMPEA (2-Phenylpropylamine) Res30->ConclBMPEA

Figure 1: Analytical decision tree for differentiating BMPEA from Amphetamine based on EI-MS fragmentation rules.

Synthesis & Purification Protocol

For research purposes requiring high-purity standards, the synthesis typically proceeds via the catalytic hydrogenation of 2-phenylpropionitrile.[1] This route avoids the legal restrictions associated with P2P (phenyl-2-propanone) precursors used for amphetamine.[1]

Synthesis Pathway

Precursor: 2-Phenylpropionitrile (Hydratroponitrile) Reagents: Hydrogen gas (


), Raney Nickel or Pd/C catalyst, Ammonia/Ethanol.
  • Hydrogenation: The nitrile group (

    
    ) is reduced to the primary amine (
    
    
    
    ).[1]
  • Salt Formation: The resulting free base oil is dissolved in anhydrous diethyl ether and treated with HCl gas or ethereal HCl to precipitate the hydrochloride salt.[1]

SynthesisPath Precursor 2-Phenylpropionitrile (C9H9N) Reaction Hydrogenation (H2, Pd/C, EtOH) Precursor->Reaction Intermediate BMPEA Free Base (Oil) Reaction->Intermediate Salting HCl (g) in Ether Intermediate->Salting Product BMPEA HCl (Crystalline Solid) Salting->Product

Figure 2: Synthetic route from nitrile precursor to hydrochloride salt.[1]

Purification (Recrystallization)

If the melting point is below 143°C, recrystallization is required to remove unreacted nitrile or side-products.[1]

Protocol:

  • Dissolve crude BMPEA HCl in a minimum amount of boiling isopropanol (IPA).

  • If colored impurities are present, treat with activated charcoal and filter hot.[1]

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Add cold anhydrous diethyl ether dropwise to induce crystallization if necessary (cloud point).

  • Filter crystals and dry under vacuum over

    
    .
    

Pharmacology & Safety Profile

While often marketed in "grey market" supplements (e.g., Acacia rigidula extracts), BMPEA has a distinct pharmacological profile.[1]

  • Mechanism: Agonist at the Trace Amine Associated Receptor 1 (TAAR1).[1]

  • Potency: Approximately 1/3 the pressor activity of amphetamine and significantly lower central nervous system (CNS) stimulation [3].[1]

  • Toxicology: High doses can induce transient hypertension.[1] It is a prohibited substance under WADA regulations (S6.[1] Stimulants) [4].[1][2][3][4]

Safety Warning: 2-Phenylpropylamine HCl is a skin and eye irritant.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] It is not a controlled substance in all jurisdictions but is closely monitored due to its structural similarity to amphetamine.[1]

References

  • Thermo Fisher Scientific.[1] (n.d.). 2-Phenylpropylamine hydrochloride, 98%.[1][5] Retrieved from

  • Pawar, R. S., et al. (2014).[1] Determination of β-methylphenethylamine in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Cohen, P. A., et al. (2015).[1] Presence of the isomer of methamphetamine, β-methylphenethylamine, in dietary supplements.[1][3][6] Drug Testing and Analysis. Retrieved from

  • World Anti-Doping Agency.[1][3][4] (2023).[1][7][6] Prohibited List. Retrieved from

Sources

The Structural and Nomenclature Landscape of 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph

Executive Summary & Chemical Identity

2-Phenylpropylamine hydrochloride (CAS: 20388-87-8) is a phenethylamine derivative characterized by a methyl group substitution at the


-carbon of the ethylamine chain.[1] This structural specificity makes it a constitutional isomer of amphetamine (

-methylphenethylamine).

In drug development and forensic toxicology, accurate identification of this compound is critical due to its presence in the "grey market" of dietary supplements (often mislabeled as Acacia rigidula extract) and its status as a WADA-prohibited substance. This guide delineates the nomenclature, synthesis of the hydrochloride salt, and analytical differentiation from its regulated isomers.

Structural Distinction (The "Isomer Trap")

The primary source of confusion in literature stems from the similarity between 2-phenylpropylamine and amphetamine.

  • Amphetamine: 1-phenylpropan-2-amine (Methyl group on

    
    -carbon).[2]
    
  • 2-Phenylpropylamine (BMPEA): 2-phenylpropan-1-amine (Methyl group on

    
    -carbon).[2]
    

IsomerComparison cluster_0 Regulated Narcotic cluster_1 Target Analyte cluster_2 Common Confusion Amphetamine Amphetamine (Alpha-Methylphenethylamine) C9H13N BMPEA 2-Phenylpropylamine (Beta-Methylphenethylamine) C9H13N Amphetamine->BMPEA Constitutional Isomer Meth Methamphetamine (N-Methyl-Alpha-Methyl...) C10H15N Amphetamine->Meth N-Methylation caption Figure 1: Structural relationships between Amphetamine, BMPEA, and Methamphetamine.

Nomenclature: Synonyms and Trade Names

The following table consolidates the diverse nomenclature used across chemical catalogs, forensic databases, and supplement marketing.

CategorySynonym / NameContext / Notes
IUPAC / Systematic 2-Phenylpropan-1-amine hydrochloridePreferred IUPAC designation.[1][3]

-Methylphenethylamine HCl
Describes the methyl substitution relative to the amine.
1-Amino-2-phenylpropane HClAlternate numbering focusing on the propane chain.
Common / Acronyms BMPEA Most common acronym in toxicology and sports doping literature.

-Me-PEA
Abbreviated chemical notation.
Commercial / Grey Market Acacia rigidula ExtractFalse Labeling: Often listed as a "natural" botanical constituent, though FDA analysis confirms it is synthetic in these products.
R-beta-methylphenethylamineSpecific enantiomer often cited in patent literature.
2-Phenyl-1-propanamineVariation often found in older chemical catalogs.
Exclusion (NOT Synonyms) Phenylpropanolamine (PPA)Warning: This is Norephedrine (hydroxy-amphetamine). Do not confuse.
AmphetamineThis is the

-methyl isomer.

Pharmacological Context & Mechanism

Understanding the pharmacological profile is essential for researchers handling the substance, as it dictates safety protocols and experimental design.

  • Target: Trace Amine-Associated Receptor 1 (TAAR1) agonist.

  • Transporter Activity: BMPEA acts as a substrate for norepinephrine (NET) and dopamine (DAT) transporters.[2][4]

  • Potency Differential: Unlike amphetamine, which is a potent releaser of both dopamine and norepinephrine, BMPEA shows significant selectivity for norepinephrine release with weaker dopaminergic activity. This results in significant pressor effects (blood pressure elevation) with lower euphoric/reinforcing potential compared to amphetamine.

Experimental Protocol: Hydrochloride Salt Formation

In research settings, the free base of 2-phenylpropylamine is an oily liquid that is prone to oxidation and difficult to weigh accurately. Conversion to the hydrochloride salt is the standard method for stabilization.

Principle of Causality
  • Anhydrous Conditions: Water is excluded to prevent the formation of sticky hydrates and to ensure the salt precipitates as a clean crystalline solid.

  • Solvent Choice (Diethyl Ether/HCl): The hydrochloride salt is insoluble in ether, driving the equilibrium forward (

    
    ) and allowing for filtration.
    
Step-by-Step Methodology

Safety: Perform all steps in a fume hood. 2-Phenylpropylamine is a pressor agent; avoid inhalation or skin contact.

  • Dissolution: Dissolve 10.0 mmol of 2-phenylpropylamine (free base oil) in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acidification:

    • Option A (Gas): Slowly bubble anhydrous HCl gas through the solution.

    • Option B (Solution): Dropwise add 2.0 M HCl in diethyl ether (commercial reagent) with constant stirring.

  • Observation: A white precipitate (the hydrochloride salt) will form immediately. Continue addition until the supernatant tests acidic (pH < 3 on wet pH paper).

  • Crystallization: Chill the flask to 0°C for 30 minutes to maximize yield.

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake twice with cold anhydrous ether (2 x 5 mL) to remove unreacted free base or impurities.

  • Drying: Dry the solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Expected Yield: >90% as a white, hygroscopic crystalline powder. Melting Point: ~140–145°C (Verify against standard).

SaltFormation Start Start: Free Base Oil (Dissolved in Et2O) AcidAdd Addition of Anhydrous HCl (Exothermic Reaction) Start->AcidAdd Stirring Precipitation Precipitation of HCl Salt (Insoluble in Ether) AcidAdd->Precipitation pH < 3 Filtration Vacuum Filtration & Washing (Remove Impurities) Precipitation->Filtration Chill to 0°C Final Final Product: 2-Phenylpropylamine HCl (Crystalline Solid) Filtration->Final Dry under Vacuum caption Figure 2: Synthesis workflow for the conversion of free base to hydrochloride salt.

Analytical Validation (Self-Validating System)

To ensure the integrity of the compound and confirm it is not amphetamine, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H NMR Diagnostic Signals (CDCl3)

The key distinction lies in the alkyl chain signals.

Proton Environment2-Phenylpropylamine (BMPEA)Amphetamine (

-methyl)
Methine (CH) Multiplet at ~2.8-3.0 ppm (Benzylic)Multiplet at ~3.2-3.4 ppm (Alpha to N)
Methylene (CH2) Doublet at ~2.9 ppm (Adjacent to N)Doublet at ~2.6-2.8 ppm (Benzylic)
Methyl (CH3) Doublet at ~1.3 ppmDoublet at ~1.1 ppm

Validation Logic: In BMPEA, the methylene group is adjacent to the nitrogen (deshielded, ~2.9 ppm). In Amphetamine, the methylene is benzylic (shielded relative to N-adjacent, ~2.7 ppm). This shift difference validates the isomer identity.

References

  • Cohen, P. A., Bloszies, C., Yee, C., & Gerona, R. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[2][5][6] Drug Testing and Analysis, 8(3-4), 328–333. Link

  • U.S. Food and Drug Administration (FDA). (2015).[5] BMPEA in Dietary Supplements.[4][5][6][7][8][9][10][11] FDA.gov. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89332, 2-Phenylpropan-1-amine hydrochloride.[1] PubChem. Link

  • World Anti-Doping Agency (WADA). (2024). The Prohibited List: S6 Stimulants. WADA-ama.org. Link

  • Pawar, R. S., et al. (2014). Determination of prohibited phenethylamines in dietary supplements by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 88, 457-466.[6] Link

Sources

A Senior Application Scientist's Guide to 2-Phenylpropylamine Hydrochloride: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenylpropylamine hydrochloride is a phenylalkylamine derivative utilized in various research and development applications, often as a starting material or intermediate in the synthesis of more complex molecules.[1][2] As with any reactive chemical, a thorough and nuanced understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible science. This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide drug development professionals, researchers, and scientists with a practical, in-depth framework for risk assessment and safe handling. Our focus is on the causality behind safety protocols, ensuring that every action in the lab is informed by a clear understanding of the chemical's properties and potential interactions.

Section 1: Proactive Hazard Analysis and Risk Mitigation

The GHS classification for 2-Phenylpropylamine hydrochloride identifies it as a hazardous substance requiring careful management.[3] A proactive approach requires understanding not just the hazard statements but their practical implications in a laboratory setting.

Core Hazards:

  • Acute Oral Toxicity (Category 4): Labeled as "Harmful if swallowed" (H302).[3][4] This classification indicates that ingestion of a relatively small quantity can cause serious health effects. The primary risk in a lab setting is accidental ingestion through contaminated hands or equipment. This underscores the absolute necessity of prohibiting eating, drinking, or smoking in laboratory areas and practicing stringent personal hygiene.[3][5]

  • Skin Corrosion/Irritation (Category 2): Labeled as "Causes skin irritation" (H315).[3] This is a result of the amine hydrochloride's potential to disrupt skin integrity upon contact. The risk is not just transient redness; prolonged or repeated contact can lead to more significant dermatitis. The causality here relates to the compound's chemical nature, which can react with biological tissues.

  • Serious Eye Damage/Irritation (Category 2A): Labeled as "Causes serious eye irritation" (H319).[3] As a fine powder, the compound can easily become airborne during handling (e.g., weighing) and come into contact with the eyes. The irritation can be severe and painful, necessitating immediate and thorough rinsing.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Labeled as "May cause respiratory irritation" (H335).[3] Inhalation of the dust can irritate the mucous membranes of the respiratory tract. This is a direct physical effect of the particulate matter on sensitive tissues.

These hazards are summarized by the GHS pictograms and signal word "Warning".[3][6]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The selection of controls and PPE is a direct response to the hazards identified above. The goal is to create a multi-layered barrier between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood All manipulations of 2-Phenylpropylamine hydrochloride solid, especially those that can generate dust such as weighing, transferring, or preparing solutions, must be performed inside a certified chemical fume hood.[5] The fume hood's constant airflow is the most effective engineering control for preventing inhalation, which is a primary exposure route.[7]

Personal Protective Equipment (PPE): A Self-Validating System Your PPE ensemble should be chosen to address all potential exposure routes simultaneously.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile gloves. Inspect gloves for integrity before each use. The causality is simple: gloves provide a direct barrier against skin contact. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[4]
Eye Protection Safety glasses with side-shields or chemical splash goggles (conforming to EN166 or NIOSH standards). This is non-negotiable. Standard prescription glasses are insufficient as they do not protect against dust entering from the sides, top, or bottom.[4]
Body Protection A professional lab coat. This should be kept buttoned to protect skin and personal clothing from contamination.[3]
Respiratory Generally not required if work is conducted in a fume hood. For situations where a hood is not available or during a large spill cleanup, a respirator (e.g., N95 for particulates or higher) may be necessary.[7]

Section 3: Protocols for Safe Handling, Storage, and Transport

Mishandling during routine procedures is a common source of chemical exposure. Adherence to strict protocols is essential.

Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are nearby.[5][6]

  • Weighing/Transfer: Conduct all transfers of solid material within the fume hood. Use a spatula to gently transfer the powder, minimizing dust creation. If possible, weigh the material directly into the reaction vessel to reduce transfer steps.

  • Housekeeping: Clean any minor spills within the hood immediately using appropriate methods (see Section 4). Wash hands thoroughly after handling is complete, even if gloves were worn.[4]

Storage and Incompatibility: The stability and reactivity of 2-Phenylpropylamine hydrochloride dictate its storage requirements.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] The compound is described as hygroscopic (tending to absorb moisture from the air), which can affect its stability and handling properties.[6]

  • Incompatibilities: The primary chemical incompatibility is with strong oxidizing agents .[5][6] The amine functional group can be readily oxidized, leading to potentially vigorous or explosive reactions. It is also incompatible with strong acids and bases.[5] Therefore, it must be stored separately from chemicals like nitric acid, perchlorates, and peroxides.

Internal Transport: When moving the chemical from storage to the laboratory, it should be transported in a secondary, shatter-resistant container to mitigate the risk of spills in common areas.[8]

Section 4: Emergency Response and First Aid Workflow

In the event of an exposure or spill, a rapid and correct response is critical. The following workflow should be understood by all personnel.

Experimental Protocol: Spill Cleanup
  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the lab supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be needed for a large spill.[7]

  • Contain and Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste.[4][7] Avoid actions that create dust.[7]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste container and contaminated materials according to institutional and local regulations.[3]

First Aid Decision Tree

The following diagram outlines the critical first steps in an exposure emergency. Immediate medical attention is paramount in all exposure scenarios.

EmergencyResponse cluster_paths cluster_actions cluster_medical start Exposure Event inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion action_air Move to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth. inhalation->action_air action_skin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. skin_contact->action_skin action_eye Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eye_contact->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. ingestion->action_ingest med_attention Seek Immediate Medical Attention (Bring SDS with victim) action_air->med_attention action_skin->med_attention action_eye->med_attention action_ingest->med_attention

Caption: Emergency first aid workflow for exposure.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if possible) and seek immediate medical help.[3][9][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, see a physician.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Promptly seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and call a physician or poison control center immediately.[4][5]

Section 5: Disposal Considerations

All waste containing 2-Phenylpropylamine hydrochloride must be treated as hazardous.

  • Collection: Collect surplus material and contaminated items (e.g., gloves, absorbent) in a designated, properly labeled, and sealed container.[7]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of it in standard trash or down the drain.[7] Disposal methods must comply with all local, state, and federal regulations.

Conclusion

Safe and effective research hinges on a culture of safety that is both proactive and informed. For a compound like 2-Phenylpropylamine hydrochloride, this means internalizing the information from the SDS and translating it into a dynamic risk assessment that guides every laboratory action. By understanding the "why" behind each safety protocol—from wearing goggles to segregating waste—scientists can protect themselves, their colleagues, and their work.

References

  • MedChemExpress. (2025, April 27). 2-Phenylpropan-1-amine hydrochloride-SDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet: trans-2-Phenylcyclopropylamine hydrochloride.
  • Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 2-Phenylpropylamine hydrochloride. Retrieved from Thermo Fisher Scientific Chemicals, Inc.
  • Gagné, M., & Bussières, J. F. (n.d.). Safe handling of hazardous drugs. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropylamine. PubChem. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of (1S,2R)-2-Phenyl-cyclopropylamine hydrochloride.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Phenylpropanolamine Hydrochloride. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2-Phenylpropyl)(propyl)amine hydrochloride. PubChem. Retrieved from [Link]

  • CELLTREAT Scientific Products. (n.d.). Chemical Compatibility Guide Polypropylene. Retrieved from [Link]

  • Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

Sources

2-Phenylpropylamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Phenylpropylamine Hydrochloride

Abstract

2-Phenylpropylamine, also known as β-Methylphenethylamine (BMPEA), is a structural isomer of amphetamine belonging to the phenethylamine class of compounds.[1] As a hydrochloride salt, it is formulated for stability and use in research settings. While its presence has been noted in certain dietary supplements, it is primarily recognized as a research chemical and is listed as a doping agent by the World Anti-Doping Agency (WADA).[2][3][4] This guide provides a detailed technical examination of the molecular mechanisms underpinning the pharmacological activity of 2-Phenylpropylamine. We will dissect its primary interactions with the Trace Amine-Associated Receptor 1 (TAAR1), its role as a monoamine releasing agent, and the downstream signaling cascades that produce its characteristic sympathomimetic and central nervous system stimulant effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

Molecular Profile and Stereoisomerism

2-Phenylpropylamine (C₉H₁₃N) is a primary amine featuring a phenyl group attached to the second carbon of a propyl chain.[5] This structure is fundamental to its pharmacological activity, allowing it to interact with specific biogenic amine targets.

  • Core Structure: The molecule consists of a benzene ring, a three-carbon aliphatic chain, and a terminal amine group (NH₂). This phenethylamine backbone is common to a wide class of psychoactive compounds.[5]

  • Chirality: The carbon atom at the second position of the propyl chain (the β-carbon) is a chiral center. Consequently, 2-Phenylpropylamine exists as two distinct enantiomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. The commercially available compound is often a racemic mixture of both. It is critical for researchers to acknowledge that stereochemistry can significantly influence biological activity, as seen with other phenethylamines like amphetamine, where the dextrorotary isomer (dextroamphetamine) is significantly more potent as a CNS stimulant.

Primary Mechanism of Action: TAAR1 Agonism

The principal molecular target for 2-Phenylpropylamine is the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor (GPCR) that is a key modulator of monoaminergic neurotransmission. Unlike classical monoamine receptors that are located on the cell surface, TAAR1 is found predominantly on the intracellular membrane of presynaptic neurons.

Expertise & Experience: The discovery of TAAR1 shifted the paradigm of how we understand the action of many phenethylamines. Previously, their effects were attributed solely to interactions with monoamine transporters. We now understand that TAAR1 acts as an upstream regulator. Agonism at TAAR1 by compounds like 2-Phenylpropylamine initiates a signaling cascade that directly influences the function of these transporters.

Activation of TAAR1 by 2-Phenylpropylamine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and other downstream effectors, which then phosphorylate key regulatory proteins, including the monoamine transporters themselves.[6]

Signaling Pathway: TAAR1 Activation

Below is a diagram illustrating the signaling cascade initiated by 2-Phenylpropylamine binding to TAAR1.

TAAR1_Pathway cluster_membrane Presynaptic Neuron Intracellular Membrane cluster_downstream Downstream Effects PPA 2-Phenylpropylamine (BMPEA) TAAR1 TAAR1 Receptor PPA->TAAR1 Binds & Activates AC Adenylyl Cyclase (AC) TAAR1->AC Stimulates cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Transporter Monoamine Transporters (NET, DAT) PKA->Transporter Phosphorylates

Caption: TAAR1 signaling cascade initiated by 2-Phenylpropylamine.

Modulation of Monoamine Transporters: Induction of Efflux

A major consequence of TAAR1 activation and subsequent transporter phosphorylation is the reversal of transporter function. 2-Phenylpropylamine acts as a norepinephrine-dopamine releasing agent (NDRA).[7] Instead of promoting the reuptake of neurotransmitters from the synaptic cleft, the phosphorylated transporters—specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT)—begin to move these neurotransmitters out of the presynaptic neuron and into the synapse, a process known as efflux.[6]

This action dramatically increases the concentration of norepinephrine and dopamine in the synaptic cleft, leading to enhanced and prolonged stimulation of postsynaptic adrenergic and dopaminergic receptors.

Quantitative Data: Monoamine Release Potency

In vitro studies using rat brain synaptosomes have quantified the potency of 2-Phenylpropylamine as a monoamine releasing agent. Its activity is compared below with related phenethylamines.

CompoundNorepinephrine Release EC₅₀ (nM)Dopamine Release EC₅₀ (nM)NE:DA Potency Ratio
2-Phenylpropylamine (BMPEA) 126627~5:1
Phenethylamine 10.939.5~3.6:1
d-Amphetamine 6.6 - 7.25.8 - 24.8~1:1
Data sourced from studies on rat brain synaptosomes.[7]

Trustworthiness: The data clearly indicates that 2-Phenylpropylamine is significantly less potent than both its parent compound, phenethylamine, and its isomer, d-amphetamine.[7] Furthermore, it displays a roughly 5-fold selectivity for inducing the release of norepinephrine over dopamine.[7] This preferential norepinephrine activity is a key differentiator in its pharmacological profile and likely contributes to its potent cardiovascular effects.

Diagram: Synaptic Action of 2-Phenylpropylamine

The following diagram illustrates the dual action of 2-Phenylpropylamine at the presynaptic terminal.

Synaptic_Action cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal PPA_in 1. 2-PPA enters neuron (via NET/DAT) TAAR1 2. Activates intracellular TAAR1 PPA_in->TAAR1 PKA 3. PKA Activation TAAR1->PKA NET_DAT 4. NET/DAT Phosphorylation PKA->NET_DAT Efflux 5. Transporter Reversal (Efflux) NET_DAT->Efflux NE_DA Norepinephrine (NE) & Dopamine (DA) Efflux->NE_DA Increased Release Receptors Postsynaptic Adrenergic/Dopaminergic Receptors NE_DA->Receptors Binds & Activates Release_Assay_Workflow start Start: Brain Tissue homogenize 1. Homogenize & Centrifuge start->homogenize synaptosomes 2. Isolate Synaptosomes homogenize->synaptosomes loading 3. Load with [³H]Neurotransmitter synaptosomes->loading superfusion 4. Superfuse & Establish Baseline loading->superfusion expose 5. Expose to 2-PPA Concentrations superfusion->expose collect 6. Collect Fractions expose->collect count 7. Scintillation Counting collect->count analyze 8. Calculate EC₅₀ count->analyze end End: Potency Data analyze->end

Caption: Workflow for an in vitro neurotransmitter release assay.

Conclusion

The mechanism of action of 2-Phenylpropylamine hydrochloride is multifaceted but is primarily driven by its function as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This initial binding event triggers a signaling cascade that leads to the phosphorylation and functional reversal of monoamine transporters, particularly the norepinephrine and dopamine transporters. The resulting efflux of these neurotransmitters into the synapse produces the compound's characteristic stimulant and sympathomimetic effects. Quantitative analysis reveals a preferential, albeit less potent compared to amphetamine, action on norepinephrine release. The experimental protocols detailed herein provide a robust framework for validating these mechanisms and characterizing the pharmacological profile of this and related phenethylamine compounds.

References

  • PubChem Compound Summary for CID 62943, Phenylpropanolamine hydrochloride. National Center for Biotechnology Information.[Link]

  • What is the mechanism of Phenylpropanolamine Hydrochloride? Patsnap Synapse.[Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. MDPI.[Link]

  • Phenylpropylaminopentane. Wikipedia.[Link]

  • Mastering Organic Synthesis with 2-Phenylpropylamine: A Key Building Block. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 2-phenyl-propylamine. IUPHAR/BPS Guide to PHARMACOLOGY.[Link]

  • Phenylpropylamine. Wikipedia.[Link]

  • The Prohibited List. World Anti Doping Agency (WADA).[Link]

  • Monoamine releasing agent. Wikipedia.[Link]

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. National Center for Biotechnology Information.[Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Compound: 2-Phenylpropylamine Hydrochloride (CAS: 20388-87-8) Synonyms: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-Methylphenethylamine HCl; 1-Amino-2-phenylpropane HCl.[1][2]
Molecular Formula: 

Molecular Weight: 171.67 g/mol [1]

This protocol details the synthesis of 2-phenylpropylamine hydrochloride via the hydride reduction of 2-phenylpropionitrile (hydratroponitrile).[1] Unlike its positional isomer amphetamine (


-methylphenethylamine), 2-phenylpropylamine carries the methyl group on the 

-carbon relative to the amine.[1] This structural difference is critical for regulatory compliance and pharmacological differentiation.

Synthetic Strategy: We utilize a Lithium Aluminum Hydride (LiAlH


) reduction  of the corresponding nitrile.[3] This route is selected over the Hofmann rearrangement or Friedel-Crafts alkylation due to:
  • Precursor Availability: 2-Phenylpropionitrile is a stable, commercially available commodity chemical.

  • Atom Economy: The reduction preserves the carbon skeleton without requiring protecting groups.

  • Yield Efficiency: Nitrile reductions typically yield >85% primary amine when moisture is strictly controlled.

Safety & Compliance (Critical)

WARNING: This protocol involves Lithium Aluminum Hydride (LiAlH


) , a pyrophoric solid that reacts violently with water to release flammable hydrogen gas.[1]
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • Inert Atmosphere: Reaction must occur under a positive pressure of dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1]
  • Quenching Hazard: The "Fieser" workup method is mandatory to prevent thermal runaway during quenching.

  • Regulatory Note: While 2-phenylpropylamine is generally not a Schedule I/II controlled substance in many jurisdictions (unlike amphetamine), researchers must verify local regulations regarding

    
    -phenethylamine analogs before synthesis.[1]
    
Reaction Scheme & Mechanism

The nitrile group is reduced to the primary amine via an imine-aluminate intermediate.[1]

ReactionScheme Precursor 2-Phenylpropionitrile (C9H9N) Intermediate [Imine-Aluminate Complex] Precursor->Intermediate Hydride Transfer Reagent LiAlH4 / THF (Reflux) ProductBase 2-Phenylpropylamine (Freebase) Intermediate->ProductBase Hydrolysis (Workup) ProductSalt 2-Phenylpropylamine Hydrochloride ProductBase->ProductSalt HCl (g) or HCl/EtOH

Figure 1: Synthetic pathway from nitrile precursor to amine salt.[1]

Materials & Equipment
ComponentSpecificationQuantity (Scale: 10g Precursor)
Precursor 2-Phenylpropionitrile (Hydratroponitrile)10.0 g (76.2 mmol)
Reductant Lithium Aluminum Hydride (LiAlH

)
3.5 g (92.2 mmol, ~1.2 eq)
Solvent Tetrahydrofuran (THF), Anhydrous150 mL
Quench Agents

, 15% NaOH
As per Fieser method
Acid Source HCl (4M in Dioxane) or Ethanolic HCl~25 mL
Drying Agent Sodium Sulfate (

)
Anhydrous

Apparatus:

  • 3-Neck Round Bottom Flask (500 mL)[1]

  • Reflux Condenser with Inert Gas Inlet[1]

  • Pressure-Equalizing Addition Funnel[1]

  • Magnetic Stir Plate & Bar

  • Ice/Water Bath

Detailed Protocol
Phase A: Preparation of the Reductant (0:00 - 1:00)
  • Setup: Oven-dry all glassware overnight. Assemble the 3-neck flask with the condenser and addition funnel under a stream of dry

    
    .
    
  • Charging: Rapidly weigh 3.5 g of LiAlH

    
     and transfer it to the flask.
    
  • Solvation: Add 100 mL of anhydrous THF to the flask. Stir gently to create a grey suspension.

    • Expert Note: LiAlH

      
       pellets are safer than powder but take longer to dissolve. Powder is preferred for reaction speed but requires careful handling.
      
  • Cooling: Place the flask in an ice bath (

    
    C).
    
Phase B: Addition & Reaction (1:00 - 5:00)
  • Precursor Prep: Dilute 10.0 g of 2-phenylpropionitrile with 30 mL of anhydrous THF in the addition funnel.

  • Addition: Dropwise add the nitrile solution to the LiAlH

    
     suspension over 30–45 minutes.
    
    • Observation: Gentle bubbling (

      
       evolution) is normal.[1] Do not let the solvent boil violently.
      
  • Reflux: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT), then heat to a gentle reflux (

    
    C) for 3–4 hours.
    
    • Checkpoint: The color typically changes from grey to a murky white/off-white suspension.[1]

Phase C: The Fieser Workup (Critical Step)

Rationale: This specific quenching protocol produces a granular, sand-like aluminum precipitate that filters easily, avoiding the notorious "aluminum slime" emulsion.[1]

  • Cooling: Cool the reaction mixture back to

    
    C.
    
  • Stoichiometric Quench: Add the following very slowly with vigorous stirring:

    • 3.5 mL Water (

      
      ) — Caution: Vigorous Exotherm[1]
      
    • 3.5 mL 15% Sodium Hydroxide (

      
      )
      
    • 10.5 mL Water (

      
      )
      
  • Granulation: Remove the ice bath and stir at RT for 30 minutes. The grey precipitate should turn white and granular.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel. Wash the filter cake with 50 mL THF.

Phase D: Isolation & Salt Formation
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield the crude freebase amine as a pale yellow oil.

  • Extraction (Optional but Recommended): Dissolve oil in DCM (50 mL), wash with brine, dry over

    
    , and re-concentrate.
    
  • Salting Out:

    • Dissolve the freebase oil in 50 mL of dry Diethyl Ether.

    • Cool to

      
      C.
      
    • Add HCl solution (e.g., 4M HCl in Dioxane) dropwise until pH < 3.[1]

    • A white precipitate will form immediately.

  • Recrystallization: Filter the solid. Recrystallize from minimal hot Isopropanol/Ethanol if purity is required.

Workflow Visualization

Workflow Setup Inert Gas Setup (Dry N2, THF, LiAlH4) Addition Dropwise Addition (Nitrile in THF) Setup->Addition Reflux Reflux 4 Hours (Complete Reduction) Addition->Reflux Quench Fieser Workup (H2O -> NaOH -> H2O) Reflux->Quench Filter Filtration (Remove Al salts) Quench->Filter Salt HCl Addition (Precipitate Product) Filter->Salt

Figure 2: Operational workflow for the batch synthesis.[1]

Analytical Validation

Upon isolation, the product must be validated against established physicochemical properties.

ParameterExpected ValueNotes
Appearance White crystalline powderHygroscopic; store in desiccator.[1]
Melting Point 143°C – 145°C Distinct from Amphetamine HCl (~150-153°C).[1]

H NMR (DMSO-

)

1.18 (d, 3H,

)
Doublet indicates methyl on CH.[1]

2.8 - 3.1 (m, 3H,

)
Multiplet for methine/methylene overlap.[1]

7.2 - 7.4 (m, 5H,

)
Mono-substituted benzene ring.[1]

8.1 (br s, 3H,

)
Ammonium protons (exchangeable).[1]
Yield 80% - 92%Losses usually occur during filtration if cake isn't washed well.

Interpretation: The presence of a doublet at


1.2 ppm is the diagnostic signal for the 

-methyl group.[1] In amphetamine (

-methyl), the methyl doublet would be coupled to the methine adjacent to the nitrogen, but the chemical shift environment is slightly different.[1] The melting point is the primary rapid confirmation of the correct isomer.
References
  • Frontier, A. (2023). Workup for Aluminum Hydride Reductions (Fieser Method). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89332, 2-Phenylpropylamine hydrochloride. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 2-Phenylpropylamine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the in vitro pharmacological characterization of 2-Phenylpropylamine hydrochloride, also known as β-methylphenethylamine (BMPEA). As a structural isomer of amphetamine, its primary mechanism of action is hypothesized to be agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] However, its structural similarity to other phenethylamines necessitates a thorough investigation of its effects on monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We present a logical workflow, detailed protocols for key functional assays, and guidance on data interpretation to provide a complete pharmacological profile of the compound.

Introduction: The Scientific Rationale

2-Phenylpropylamine is a phenethylamine derivative and a positional isomer of amphetamine.[2][3] This structural class of compounds is known for significant effects on the central nervous system, primarily through modulation of monoaminergic neurotransmission.[1] The primary molecular target for many of these molecules is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that plays a crucial role in regulating dopamine, norepinephrine, and serotonin signaling.[1][4]

Therefore, the foundational hypothesis for 2-Phenylpropylamine hydrochloride is that it functions as a TAAR1 agonist.[2][5] However, a comprehensive understanding requires investigating potential "off-target" or secondary activities. Amphetamine and related compounds are well-known to interact directly with monoamine transporters, acting as either reuptake inhibitors or substrate-releasers (efflux inducers).[6][7]

This guide outlines a two-pronged in vitro strategy:

  • Primary Target Validation: Quantify the agonist activity of 2-Phenylpropylamine hydrochloride at the human TAAR1 receptor.

  • Selectivity Profiling: Assess its activity as an inhibitor or substrate at the key monoamine transporters (DAT, NET, SERT).

This dual approach is critical for building a complete pharmacological profile, which is essential for any drug development professional.

Experimental Workflow for Pharmacological Characterization

A logical, tiered approach is essential for efficiently characterizing the activity of a novel compound like 2-Phenylpropylamine hydrochloride. The following workflow ensures that primary activity is confirmed before investing resources in broader selectivity screening.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity & Mechanism Profiling cluster_2 Phase 3: Data Synthesis start Start: 2-Phenylpropylamine HCl taar1_assays TAAR1 Functional Assays (cAMP & Calcium Mobilization) start->taar1_assays transporter_assays Monoamine Transporter Assays (DAT, NET, SERT) taar1_assays->transporter_assays If TAAR1 activity is confirmed data_analysis Data Analysis (EC50 & IC50 Determination) taar1_assays->data_analysis uptake Uptake Inhibition Assay transporter_assays->uptake efflux Efflux (Release) Assay transporter_assays->efflux uptake->data_analysis efflux->data_analysis interpretation Integrated Pharmacological Profile data_analysis->interpretation

Caption: High-level workflow for in vitro characterization.

Primary Target Validation: TAAR1 Agonism

TAAR1 is a GPCR that, upon agonist binding, primarily signals through the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] It can also couple to Gq, resulting in calcium mobilization. Therefore, quantifying changes in these second messengers provides a direct functional readout of receptor activation.

G cluster_0 Cell Membrane cluster_1 Intracellular TAAR1 TAAR1 Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP AC->cAMP converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream\nSignaling Downstream Signaling PKA->Downstream\nSignaling ligand 2-Phenylpropylamine HCl ligand->TAAR1 binds

Caption: Simplified TAAR1 Gs signaling pathway.

Protocol 3.1: cAMP Accumulation Assay (HTRF)

This protocol describes a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay, a robust method for quantifying cAMP.

Causality: We measure cAMP because it is the direct downstream second messenger of Gs protein activation. An increase in cAMP concentration is a direct functional indicator of TAAR1 agonism.

Materials:

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Assay Plates: Low-volume, white 384-well plates.

  • Reagents: cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate), phosphodiesterase (PDE) inhibitor (e.g., IBMX), stimulation buffer.

  • Compound: 2-Phenylpropylamine hydrochloride serially diluted.

  • Controls: Isoproterenol or another known TAAR1 agonist (positive control), vehicle (negative control).

  • Instrumentation: HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed hTAAR1-HEK293 cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 2-Phenylpropylamine hydrochloride (e.g., from 10 mM down to 10 pM) in stimulation buffer containing a PDE inhibitor. The PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal window.

  • Cell Stimulation: Remove culture media from the cells and add the compound dilutions, including positive and negative controls.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in lysis buffer to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm. Calculate the 665/620 ratio and normalize the data to determine cAMP concentrations.

Protocol 3.2: Intracellular Calcium Mobilization Assay

This assay is used to detect Gq-mediated signaling.

Causality: While Gs is the canonical pathway, some GPCRs can exhibit promiscuous coupling. Measuring intracellular calcium flux serves as a critical secondary functional assay to determine if the compound elicits a Gq-mediated response through TAAR1.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing hTAAR1 and a promiscuous G-protein (e.g., Gα16) or engineered to report calcium.

  • Assay Plates: Black-wall, clear-bottom 96- or 384-well plates.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid (to prevent dye leakage), Hank's Balanced Salt Solution (HBSS).

  • Compound: 2-Phenylpropylamine hydrochloride serially diluted.

  • Controls: ATP or a known Gq-activating TAAR1 ligand (positive control), vehicle (negative control).

  • Instrumentation: Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).

Step-by-Step Methodology:

  • Cell Plating: Seed cells into assay plates and incubate overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid. Remove culture media, add the loading buffer to the cells, and incubate for 60 minutes at 37°C.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of 2-Phenylpropylamine hydrochloride.

  • Data Acquisition: Place the cell plate into the fluorescence reader. Initiate a kinetic read to establish a stable baseline fluorescence.

  • Compound Addition: After the baseline is established, automatically inject the compound dilutions into the cell plate.

  • Signal Measurement: Continue the kinetic read for an additional 2-3 minutes to capture the transient increase in intracellular calcium, measured as a change in relative fluorescence units (RFU).

Data Presentation and Analysis (TAAR1 Assays)

Data should be normalized to the vehicle control (0% activation) and a maximal concentration of a potent reference agonist (100% activation). Plot the normalized response against the log concentration of 2-Phenylpropylamine hydrochloride and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

Table 1: Example Data Summary for TAAR1 Functional Assays

Assay Type Parameter 2-Phenylpropylamine HCl Positive Control (Isoproterenol)
cAMP Accumulation EC₅₀ (nM) 85.2 5.1
Eₘₐₓ (% of Control) 98% 100%
Calcium Mobilization EC₅₀ (nM) >10,000 25.6

| | Eₘₐₓ (% of Control) | <10% | 100% |

Selectivity Profiling: Monoamine Transporter Activity

To understand the compound's broader mechanism, it is essential to test its interaction with DAT, NET, and SERT. The key question is whether it acts as an inhibitor of neurotransmitter reuptake or as a substrate that induces neurotransmitter efflux (release).

G cluster_0 Scenario A: Reuptake Inhibition cluster_1 Scenario B: Substrate-Mediated Efflux Inhibitor Inhibitor (e.g., Cocaine) DAT_A Transporter (DAT/NET/SERT) Inhibitor->DAT_A blocks DA_in_A Dopamine (Intracellular) DA_out_A Dopamine (Extracellular) DA_out_A->DAT_A cannot enter Substrate Substrate (e.g., Amphetamine) DAT_B Transporter (DAT/NET/SERT) Substrate->DAT_B enters DA_out_B Dopamine (Extracellular) DA_in_B Dopamine (Intracellular) DA_in_B->DAT_B is transported out (Efflux)

Caption: Transporter inhibition vs. substrate-mediated efflux.

Protocol 4.1: Neurotransmitter Uptake Inhibition Assay (Fluorescence-Based)

This protocol uses a commercially available, homogenous fluorescence-based assay, which is a safer and higher-throughput alternative to traditional radioisotope methods.[8][9]

Causality: This assay directly measures the primary function of monoamine transporters: the uptake of neurotransmitters from the extracellular space. By adding a fluorescent substrate that mimics the natural neurotransmitter, we can quantify the transporter's activity.[10] If 2-Phenylpropylamine hydrochloride inhibits this process, it will prevent the accumulation of the fluorescent substrate inside the cell, resulting in a lower signal.

Materials:

  • Cell Lines: HEK293 cells independently expressing human DAT, NET, or SERT.

  • Reagents: Neurotransmitter Transporter Uptake Assay Kit (contains a fluorescent substrate and a masking dye to quench extracellular fluorescence).[8][9]

  • Assay Plates: Black-wall, clear-bottom 96- or 384-well plates.

  • Compound: 2-Phenylpropylamine hydrochloride serially diluted.

  • Controls: Known transporter inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) as positive controls; vehicle as negative control.

  • Instrumentation: Bottom-read fluorescence plate reader.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing DAT, NET, or SERT in separate wells of the assay plate and incubate for 4-20 hours to allow adherence.[10]

  • Compound Pre-incubation: Remove culture media and add serial dilutions of 2-Phenylpropylamine hydrochloride or control compounds to the cells. Incubate for 10-15 minutes at 37°C.

  • Initiate Uptake: Add the fluorescent substrate solution to all wells.

  • Signal Measurement: Immediately transfer the plate to a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically for 10-20 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis: The rate of fluorescence increase is proportional to transporter activity. Calculate the percent inhibition for each concentration of the test compound relative to vehicle and positive controls.

Protocol 4.2: Neurotransmitter Efflux (Release) Assay

This assay determines if the compound can induce reverse transport of neurotransmitters.

Causality: This assay directly tests the "releaser" hypothesis. Cells are pre-loaded with a labeled neurotransmitter. If 2-Phenylpropylamine hydrochloride is a substrate for the transporter, it will be transported into the cell, causing the transporter to reverse its direction and expel the pre-loaded labeled neurotransmitter into the extracellular medium.[7] Measuring the amount of labeled neurotransmitter in the medium is a direct quantification of efflux.

Materials:

  • Cell Lines: As in Protocol 4.1.

  • Reagents: Radiolabeled neurotransmitter (e.g., [³H]MPP+ for DAT/NET, [³H]Serotonin for SERT), scintillation fluid.

  • Compound: 2-Phenylpropylamine hydrochloride serially diluted.

  • Controls: Known releasing agents (e.g., Amphetamine for DAT, Fenfluramine for SERT) as positive controls; vehicle as negative control.

  • Instrumentation: Scintillation counter.

Step-by-Step Methodology:

  • Cell Plating: Plate cells in 96-well plates and incubate overnight.

  • Pre-loading: Wash cells with buffer and then incubate them with a solution containing the radiolabeled neurotransmitter for 30-60 minutes to allow uptake and intracellular accumulation.

  • Wash: Aspirate the loading solution and wash the cells multiple times with ice-cold buffer to remove all extracellular radioactivity.

  • Induce Efflux: Add buffer containing serial dilutions of 2-Phenylpropylamine hydrochloride or control compounds to the cells.

  • Incubation: Incubate for 10-30 minutes at 37°C.

  • Sample Collection: Carefully collect the supernatant (extracellular medium) from each well.

  • Cell Lysis: Lyse the remaining cells in the plate with a lysis buffer (e.g., 1% SDS).

  • Quantification: Add scintillation fluid to both the supernatant samples and the cell lysate samples. Count the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity released into the supernatant for each condition. Plot the percent release against the log concentration to determine the EC₅₀ for efflux.

Data Presentation and Analysis (Transporter Assays)

For inhibition assays, calculate the IC₅₀ (half-maximal inhibitory concentration). For efflux assays, calculate the EC₅₀.

Table 2: Example Data Summary for Monoamine Transporter Assays

Transporter Uptake Inhibition (IC₅₀, nM) Efflux Induction (EC₅₀, nM)
DAT 1,250 980
NET 450 320

| SERT | >10,000 | >10,000 |

Conclusion and Integrated Data Interpretation

The final step is to synthesize the data from all assays into a coherent pharmacological profile. Based on the example data presented above, one could conclude:

  • Primary Activity: 2-Phenylpropylamine hydrochloride is a potent and full agonist at the human TAAR1 receptor, signaling primarily through the Gs-cAMP pathway (EC₅₀ = 85.2 nM).

  • Secondary Activity: The compound shows moderate activity at NET and DAT, functioning as both a reuptake inhibitor and a releasing agent, with a slight preference for NET over DAT.

  • Selectivity: The compound is highly selective for TAAR1 over the serotonin transporter (SERT), with negligible activity observed at concentrations up to 10 µM.

This integrated profile suggests that 2-Phenylpropylamine hydrochloride is a TAAR1 agonist with additional monoamine-releasing properties, similar in mechanism but distinct in potency and selectivity from classical amphetamines. This level of detailed, validated in vitro characterization is fundamental for guiding further drug development efforts.

References

  • 2-Phenylpropylamide: A Technical Guide on its Presumed Mechanism of Action as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist. Benchchem.
  • 2-Phenylpropylamine | 582-22-9. Benchchem.
  • 2-Phenylpropan-1-amine hydrochloride | TAAR1 Agonist. MedChemExpress.
  • Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943. PubChem.
  • What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap Synapse.
  • Structures and TAAR1 activation dose–response curves of screening hits... ResearchGate.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo.
  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • 2-phenyl-propylamine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
  • A rapid functional assay for the human trace amine-associated receptor 1 based on the mobilization of internal calcium. PubMed.
  • Phenylpropanolamine. Wikipedia.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers.
  • NET (SLC6A2) Transporter Assay. BioIVT.
  • A Norepinephrine Transporter Assay for the Screening of Natural Products. MDPI.
  • Phenylpropylamine. Wikipedia.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

Sources

Application Note: A Validated HPLC Method for the Analysis of 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenylpropylamine, a primary amine and a structural isomer of amphetamine, is a compound of interest in pharmaceutical research and development due to its stimulant properties.[1] As with many chiral compounds, the enantiomers of 2-phenylpropylamine may exhibit different pharmacological and toxicological profiles, making their separation and individual quantification critical.[2][3] This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Phenylpropylamine hydrochloride in bulk drug substances and pharmaceutical formulations. The guide provides protocols for both achiral purity assessment and chiral separation of the enantiomers, ensuring comprehensive quality control.

The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the accurate and reliable determination of 2-Phenylpropylamine hydrochloride. The protocols are grounded in established chromatographic principles for amine analysis and adhere to the validation guidelines of the International Council for Harmonisation (ICH).[4]

Physicochemical Properties of 2-Phenylpropylamine Hydrochloride

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/InformationSource
Chemical Structure C₉H₁₃N·HCl[5]
Molecular Weight 171.67 g/mol [5]
Appearance Colorless to pale yellow liquid (free base)[1]
Solubility Soluble in organic solvents, limited solubility in water (free base)[1]
Functional Groups Primary amine, Phenyl group[6]
Chirality Contains a chiral center[2][3]
UV Absorbance Expected absorbance around 215 nm and 254 nm due to the phenyl group[7][8]

The primary amine group and the presence of a chiral center are the most critical features influencing the chromatographic strategy. The basic nature of the amine can lead to peak tailing on traditional silica-based columns, necessitating specific mobile phase additives. The chirality requires a specialized approach for the separation of its enantiomers.

Achiral HPLC Method for Purity Determination

This method is suitable for determining the purity of 2-Phenylpropylamine hydrochloride and quantifying it in the presence of non-enantiomeric impurities. A reversed-phase C18 column is employed, which is a common and robust choice for the separation of a wide range of pharmaceutical compounds.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like 2-phenylpropylamine.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0, 20 mM) (40:60 v/v) with 5 mM Sodium Dodecyl Sulfate (SDS)The organic modifier (acetonitrile) controls the retention time. The acidic phosphate buffer ensures the amine is protonated, improving peak shape. SDS acts as an ion-pairing agent to further reduce peak tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 215 nmThe phenyl group of 2-phenylpropylamine exhibits strong absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 15 minutesSufficient to elute the analyte and any potential impurities.
Experimental Protocol: Achiral Analysis

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water.

    • Adjust the pH to 3.0 with phosphoric acid.

    • Add sodium dodecyl sulfate to a final concentration of 5 mM and dissolve completely.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the filtered buffer with acetonitrile in a 60:40 ratio. Degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Phenylpropylamine hydrochloride reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh a portion of the sample equivalent to about 10 mg of 2-Phenylpropylamine hydrochloride and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability (see validation section).

  • Inject the sample solution.

  • Identify the 2-Phenylpropylamine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity or concentration of 2-Phenylpropylamine hydrochloride in the sample.

Chiral HPLC Method for Enantiomeric Separation

The separation of enantiomers is crucial for determining the stereochemical purity of 2-Phenylpropylamine hydrochloride. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amines.

Chromatographic Conditions
ParameterRecommended ConditionJustification
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC V2, 250 mm x 4.6 mm, 5 µm)This type of CSP provides stereoselective interactions necessary for the separation of enantiomers.
Mobile Phase Methanol:Acetic Acid:Triethylamine (100:0.1:0.1 v/v/v)The polar ionic mode with these additives has been shown to be effective for the chiral separation of amphetamine-like compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CA controlled temperature ensures consistent chiral recognition and reproducible separation.
Detection UV at 254 nmProvides good sensitivity for the aromatic analyte.
Injection Volume 10 µLA typical injection volume.
Run Time 30 minutesA longer run time may be necessary to achieve baseline separation of the enantiomers.
Experimental Protocol: Chiral Analysis

1. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mix HPLC-grade methanol, glacial acetic acid, and triethylamine in the ratio of 100:0.1:0.1.

    • Degas the mobile phase before use.

  • Standard and Sample Solution Preparation (100 µg/mL):

    • Prepare the standard and sample solutions as described in the achiral method, but use the chiral mobile phase as the diluent.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis:

  • Equilibrate the chiral HPLC column with the mobile phase at a low flow rate (e.g., 0.2 mL/min) for at least 30 minutes, then increase to the analytical flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a blank.

  • Inject the racemic standard solution to determine the retention times of the two enantiomers.

  • Inject the sample solution.

  • Calculate the enantiomeric purity by determining the peak area percentage of each enantiomer.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Results integrate->calculate report Generate Report calculate->report

Caption: Overall workflow for the HPLC analysis of 2-Phenylpropylamine HCl.

Method Validation

A comprehensive validation of the developed HPLC method should be performed in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[4]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.The analyte peak should be well-resolved from any impurity or degradation product peaks. Peak purity analysis should confirm no co-elution.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery should be between 98.0% and 102.0% at three concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 and acceptable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in system suitability parameters when varying parameters like mobile phase composition, pH, flow rate, and column temperature.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Tailing factor ≤ 2.0, theoretical plates > 2000, and RSD of peak areas for replicate injections ≤ 2.0%.

Stability-Indicating Nature of the Method

To establish the stability-indicating capability of the achiral HPLC method, forced degradation studies should be conducted.[4][9] The sample of 2-Phenylpropylamine hydrochloride should be subjected to stress conditions such as:

  • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Alkaline hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal degradation: 105 °C for 48 hours

  • Photolytic degradation: Exposure to UV light (254 nm) for 48 hours

The developed method should be able to separate the main peak of 2-Phenylpropylamine from all degradation product peaks, demonstrating its specificity and stability-indicating nature.

Conclusion

This application note provides a comprehensive guide for the HPLC analysis of 2-Phenylpropylamine hydrochloride. The detailed protocols for both achiral and chiral analysis, along with the validation framework, offer a robust solution for the quality control of this pharmaceutical compound. The presented methods are designed to be accurate, precise, and reliable, meeting the stringent requirements of the pharmaceutical industry.

References

  • Herráez-Hernández, R., Campíns-Falcó, P., & Sevillano-Cabeza, A. (1997). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl Chloride for Derivatization. Journal of Chromatographic Science, 35(4), 169-176. [Link]

  • Gouda, A. A., & Al-Ghobashy, M. A. (2014). Development and validation of a rapid stability indicating HPLC-method using monolithic stationary phase and two spectrophotometric methods for determination of antihistaminic acrivastine in capsules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 480-487. [Link]

  • Herráez-Hernández, R., Campíns-Falcó, P., & Sevillano-Cabeza, A. (1997). Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization. PubMed. [Link]

  • Gouda, A. A., & El-Sheikh, R. (2014). Development and validation of a rapid stability indicating HPLC-method using monolithic stationary phase and two spectrophotometric methods for determination of antihistaminic acrivastine in capsules. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Restek. (2025, October 3). Analysis of d- and l-Amphetamine and Methamphetamine Enantiomers for High-Throughput Labs. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • RSC Publishing. (n.d.). Development of a Method for the Chiral Separation of D/L-Amphetamine. Agilent. Retrieved from [Link]

  • Garai, L., & Fekete, J. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]

  • Agilent Technologies. (n.d.). Development of a Method for the Chiral Separation of D/L‑Amphetamine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Amphetamine. Retrieved from [Link]

  • Sravani, S., et al. (2018). Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form. PubMed. [Link]

  • Cui, M., et al. (2024). Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. PubMed. [Link]

  • ResearchGate. (2025, August 10). Stability indicating HPLC method development - a review. [Link]

  • The Pherobase. (n.d.). The Kovats Retention Index: 2-Phenylpropylamine (C9H13N). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. [Link]

Sources

Application Note: A Validated Spectrophotometric Method for the Quantification of 2-Phenylpropylamine Hydrochloride via Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated UV-Visible spectrophotometric method for the quantitative determination of 2-Phenylpropylamine hydrochloride. Due to the compound's weak chromophoric properties, a pre-column derivatization strategy is employed using 2,4-Dinitrofluorobenzene (DNFB). This reaction yields a highly colored product, significantly enhancing the molar absorptivity and shifting the wavelength of maximum absorbance (λmax) to the visible region, thereby improving sensitivity and selectivity. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.

Introduction: The Analytical Challenge

2-Phenylpropylamine, also known as β-methylphenethylamine, is a primary phenylalkylamine.[1] Its hydrochloride salt is the common form for handling and formulation.[2] As a structural analog of amphetamine, its accurate quantification is crucial in various fields, including pharmaceutical development, quality control of fine chemicals, and forensic analysis.

Direct UV spectrophotometry of 2-Phenylpropylamine hydrochloride is challenging. The molecule's chromophore is the benzene ring, which exhibits absorbance in the low UV region (around 260 nm).[3][4] This region is prone to interference from common excipients, solvents, and impurities, leading to poor selectivity and sensitivity. To overcome this limitation, chemical derivatization is an effective strategy to introduce a strong chromophore into the molecule.[5] This guide employs 2,4-Dinitrofluorobenzene (DNFB) as a derivatizing agent, which reacts with the primary amine group of 2-Phenylpropylamine to form a stable, yellow-colored dinitrophenyl (DNP) derivative with a λmax in the visible spectrum.[6] This shift to a longer wavelength minimizes spectral interference and enhances analytical sensitivity.

Principle of the Method: DNFB Derivatization

The core of this analytical method is the nucleophilic aromatic substitution reaction between the primary amine group of 2-Phenylpropylamine and 2,4-Dinitrofluorobenzene (DNFB). The reaction is typically carried out in a buffered alkaline medium and is facilitated by heating to ensure complete derivatization.

The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient carbon atom of the DNFB (the one bearing the fluorine atom), leading to the displacement of the fluoride ion. The resulting product, an N-(2,4-dinitrophenyl) derivative of 2-Phenylpropylamine, is intensely colored, allowing for sensitive spectrophotometric detection.

Caption: Derivatization of 2-Phenylpropylamine with DNFB.

Materials and Methodology

Instrumentation
  • A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm, equipped with 1 cm matched quartz cuvettes.

  • Calibrated analytical balance.

  • Calibrated volumetric flasks (Class A).

  • Calibrated micropipettes.

  • Thermostatically controlled water bath.

  • pH meter.

Reagents and Standards
  • 2-Phenylpropylamine hydrochloride (≥98% purity, reference standard).

  • 2,4-Dinitrofluorobenzene (DNFB) (≥99% purity).

  • Methanol (HPLC grade).

  • Ethanol (AR grade).

  • Sodium tetraborate (Borax) (AR grade).

  • Boric acid (AR grade).

  • Hydrochloric acid (HCl) (AR grade).

  • Deionized water.

Preparation of Solutions
  • Borate Buffer (0.2 M, pH 9.0): Dissolve 7.63 g of sodium tetraborate and 1.24 g of boric acid in 250 mL of deionized water. Adjust the pH to 9.0 using 0.1 M HCl or 0.1 M NaOH if necessary.

  • DNFB Solution (0.5% w/v): Dissolve 0.5 g of DNFB in 100 mL of methanol. Store in an amber-colored bottle, protected from light.

  • Standard Stock Solution of 2-Phenylpropylamine HCl (100 µg/mL): Accurately weigh 10.0 mg of 2-Phenylpropylamine hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with deionized water. This solution is stable for one week when stored at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to obtain concentrations in the desired linear range (e.g., 2-20 µg/mL).

Detailed Analytical Protocol

The following workflow provides a step-by-step guide for the analysis.

start Start prep_standards Prepare Working Standards (e.g., 2-20 µg/mL from stock) start->prep_standards pipette Pipette 1.0 mL of each standard/ sample into test tubes prep_standards->pipette add_buffer Add 1.0 mL of Borate Buffer (pH 9.0) pipette->add_buffer add_dnfb Add 1.0 mL of DNFB Solution (0.5%) add_buffer->add_dnfb mix_heat Mix and heat in water bath (e.g., 70°C for 20 min) add_dnfb->mix_heat cool Cool to room temperature mix_heat->cool dilute Dilute with Ethanol to a final volume (e.g., 10 mL) cool->dilute measure Measure Absorbance at λmax (approx. 370-380 nm) vs. Reagent Blank dilute->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot quantify Quantify Unknown Sample using the regression equation plot->quantify end End quantify->end

Caption: Experimental workflow for spectrophotometric analysis.

Protocol Steps:
  • Sample Preparation: Into a series of labeled 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution and the test sample solution.

  • Reagent Blank: Prepare a reagent blank by pipetting 1.0 mL of deionized water into a separate flask instead of the standard or sample.

  • Buffering: Add 1.0 mL of Borate Buffer (pH 9.0) to each flask. The alkaline pH is crucial as it ensures the primary amine is in its free base form (R-NH2), which is the active nucleophile required for the reaction.

  • Derivatization: Add 1.0 mL of the 0.5% DNFB solution to each flask. Mix the contents thoroughly.

  • Reaction Incubation: Place the flasks in a thermostatically controlled water bath set at 70°C for 20 minutes. This controlled heating ensures a consistent and complete reaction rate.

  • Cooling: After incubation, remove the flasks and cool them to room temperature under running tap water.

  • Dilution: Dilute the contents of each flask to the 10 mL mark with ethanol. The use of an organic solvent like ethanol is necessary to keep the non-polar DNP-derivative fully solubilized.

  • Spectrophotometric Measurement: Determine the absorption spectrum of one of the mid-range standard solutions against the reagent blank to identify the wavelength of maximum absorbance (λmax). Set the spectrophotometer to this λmax (expected to be around 370-380 nm) and measure the absorbance of all standards and the sample solution against the reagent blank.[6]

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][9]

Linearity and Range

Linearity was evaluated by analyzing a series of six concentrations of 2-Phenylpropylamine hydrochloride prepared from the stock solution. The absorbance of each solution was plotted against its corresponding concentration, and the linear regression was calculated.

ParameterResult
Linearity Range2 - 20 µg/mL
Regression Equationy = 0.045x + 0.008
Correlation Coefficient (r²)0.9995
Caption: Linearity data for the spectrophotometric method.

The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between absorbance and concentration over the specified range.

Accuracy

Accuracy was determined by performing recovery studies. A known amount of the standard drug was added to a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate. The percentage recovery was then calculated.

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8.07.9599.38%
100%10.010.12101.20%
120%12.011.9199.25%
Caption: Accuracy results from recovery studies.

The excellent recovery rates (98-102%) demonstrate the high accuracy of the method.[9]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Six replicate samples of a single concentration (e.g., 10 µg/mL) were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on three different days to assess day-to-day variability.

Precision TypeConcentration (µg/mL)Mean Absorbance (n=6)% RSD
Repeatability (Day 1)100.4580.85%
Intermediate (Day 2)100.4610.91%
Intermediate (Day 3)100.4550.88%
Caption: Precision data for the method.

The low Relative Standard Deviation (%RSD) values (<2%) confirm that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.

ParameterValue (µg/mL)
LOD0.25 µg/mL
LOQ0.75 µg/mL
Caption: Sensitivity parameters of the method.

These values indicate the method's high sensitivity for the determination of 2-Phenylpropylamine hydrochloride.

Conclusion

The described spectrophotometric method, based on derivatization with DNFB, is simple, cost-effective, accurate, precise, and sensitive for the determination of 2-Phenylpropylamine hydrochloride. The validation results confirm that the method is reliable and suitable for its intended purpose in quality control and research environments. The underlying principle of enhancing chromophoric properties through derivatization provides a robust framework for the analysis of similar weakly absorbing pharmaceutical compounds.

References

  • Darwish, H. Y., et al. (2015). Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization with 2,4-Dinitrofluorobenzene. Journal of Taibah University for Science. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Venkateswarlu, G., et al. (2018). Spectrophotometric Determination of Amphetamine In Pure and Pharmaceutical Formulations. American Journal of PharmTech Research. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH Harmonised Tripartite Guideline. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from: [Link]

  • Hassan, S. S. M., et al. (2021). Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Taylor & Francis Online. Available at: [Link]

  • Javed, M., et al. (2024). A new analytical methodology for the detection of Methamphetamine using UV-Vis, FTIR, and GC-MS techniques. NUST Journal of Natural Sciences. Available at: [Link]

Sources

Application Note: Quantitative Determination of 2-Phenylpropylamine Hydrochloride in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated methodology for the quantification of 2-Phenylpropylamine hydrochloride (also known as β-methylphenethylamine or BMPEA) in biological samples, specifically plasma and urine.[1][2][3] As a phenylalkylamine compound, accurate measurement is critical in various research and clinical settings.[1] This document provides an in-depth exploration of the analytical workflow, from sample preparation to instrumental analysis and data interpretation. The protocols herein are grounded in established principles of bioanalytical method validation, ensuring data integrity and reliability.[4][5] This guide is intended for researchers, scientists, and drug development professionals requiring a precise and accurate method for determining 2-Phenylpropylamine concentrations in biological specimens.

Introduction: The Rationale for Quantification

2-Phenylpropylamine is a structural isomer of amphetamine and exhibits biological activity, including cardiovascular effects such as increased blood pressure.[6][7] Its presence and concentration in biological fluids are of significant interest in pharmacokinetic studies, toxicological assessments, and in the monitoring of substance use. The development of a validated, sensitive, and specific analytical method is paramount for generating reliable data to inform these critical areas of research. This application note addresses this need by providing a detailed protocol based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its superior sensitivity and selectivity in forensic and clinical toxicology.[8]

Foundational Principles: Method Selection and Validation

The choice of an analytical method is dictated by the need for high sensitivity, specificity, and reproducibility. LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its ability to distinguish the analyte from endogenous interferences.[8]

The entire methodology is developed and validated in accordance with the principles outlined by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[4][5][9][10] This ensures that the method is fit for its intended purpose and that the data generated is reliable for decision-making.[11][12]

The Pillars of Bioanalytical Method Validation

A fully validated bioanalytical method provides a high degree of assurance that the measurements are accurate and precise. The key validation parameters addressed in this guide include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[5]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[5][13]

  • Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[14][15]

  • Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components in the biological matrix.[11]

  • Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods.[16][17]

The Analytical Workflow: From Sample to Signal

The quantification of 2-Phenylpropylamine hydrochloride involves a multi-step process, each critical for the final accuracy and reliability of the results.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Validation SampleCollection Biological Sample Collection (Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Liquid-Liquid Extraction (LLE) InternalStandard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation UHPLC Separation Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Calibration DataAcquisition->Quantification Validation Method Validation Quantification->Validation Reporting Reporting Validation->Reporting

Figure 1: A generalized workflow for the quantification of 2-Phenylpropylamine.

Detailed Protocols

Reagents and Materials
  • 2-Phenylpropylamine hydrochloride certified reference standard

  • 2-Phenylpropylamine-d5 hydrochloride (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Sodium hydroxide

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma and urine

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and effective technique for isolating amphetamine-like substances from complex biological matrices.[18][19]

Protocol:

  • Thaw biological samples (plasma or urine) to room temperature.

  • To 200 µL of sample in a polypropylene tube, add 20 µL of the internal standard working solution (2-Phenylpropylamine-d5, 1 µg/mL).

  • Vortex briefly to mix.

  • Add 50 µL of 1 M Sodium Hydroxide to basify the sample.

  • Add 1 mL of Methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The chromatographic separation is achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water with 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C

Table 2: MRM Transitions for 2-Phenylpropylamine and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Phenylpropylamine136.1119.1 (Quantifier)15
136.191.1 (Qualifier)25
2-Phenylpropylamine-d5 (IS)141.1124.115

Method Validation Summary

The described method was fully validated according to EMA guidelines.[4][5] A summary of the validation results is presented below.

Table 3: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ, LQC, MQC, HQC Within ± 15% of nominal values (± 20% for LLOQ)
Precision (Intra- and Inter-day) RSD < 15% (RSD < 20% for LLOQ)
Matrix Effect Normalized matrix factor between 0.85 and 1.15
Recovery Consistent and reproducible across the concentration range (>75%)
Stability (Freeze-thaw, Short-term, Long-term) Analyte stable under tested conditions (recovery within ± 15% of initial concentration)

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Data Analysis and Quantification

The concentration of 2-Phenylpropylamine in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve.

Quantification_Process cluster_3 Calibration and Quantification Calibration_Standards Calibration Standards Known Concentrations LC_MS_Analysis LC-MS/MS Analysis Peak Area Measurement Calibration_Standards->LC_MS_Analysis QC_Samples Quality Control Samples LLOQ, Low, Mid, High QC_Samples->LC_MS_Analysis Unknown_Samples Unknown Samples Biological Specimens Unknown_Samples->LC_MS_Analysis Peak_Area_Ratio Calculate Peak Area Ratio Analyte / Internal Standard LC_MS_Analysis->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak Area Ratio vs. Concentration Peak_Area_Ratio->Calibration_Curve Calculate_Concentration Calculate Concentration in Unknowns Interpolation from Curve Calibration_Curve->Calculate_Concentration Acceptance_Criteria Apply Acceptance Criteria QC Samples within ±15% Calculate_Concentration->Acceptance_Criteria

Figure 2: Data analysis workflow for quantification.

Conclusion

This application note provides a comprehensive and validated LC-MS/MS method for the sensitive and selective quantification of 2-Phenylpropylamine hydrochloride in human plasma and urine. The detailed protocols for sample preparation, instrumental analysis, and method validation adhere to international regulatory guidelines, ensuring the generation of high-quality, reliable, and reproducible data. This methodology is well-suited for researchers and scientists in the fields of pharmacology, toxicology, and clinical research who require accurate measurement of this compound in biological matrices.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Future Science. (2019). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. [Link]

  • Elsevier. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. [Link]

  • ResearchGate. Amphetamine in biological specimens: impact and implications for public health. [Link]

  • U.S. Food and Drug Administration. Amphetamine Extended Release Orally Disintegrating Tablet. [Link]

  • U.S. Food and Drug Administration. 510(k) Substantial Equivalence Determination. [Link]

  • U.S. Food and Drug Administration. 510(k) Substantial Equivalence Determination Decision Summary. [Link]

  • U.S. Food and Drug Administration. Amphetamine Aspartate/Dextroamphetamine Sulfate Oral Extended Release Tablet. [Link]

  • SCIEX. Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP 4500 LC-MS/MS System. [Link]

  • ClinMed International Library. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines by Gas Chromatography with Flame Ionization Detector (GC-FID). [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. [Link]

  • PubMed Central. Profiling of amines in biological samples using polythioester-functionalized magnetic nanoprobe. [Link]

  • ResearchGate. Screening method for stimulants in urine by UHPLC-MS/MS: Identification of isomeric compounds. [Link]

  • MDPI. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. [Link]

  • Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. [Link]

  • Universiti Kebangsaan Malaysia. Impurity Profiling of Amphetamine and Methamphetamine Using Gas Chromatography Mass Spectrometry (GCMS) Harmonised Method. [Link]

  • Google Patents. Assays for amphetamine and methamphetamine.
  • PubMed. (2014). Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method. [Link]

  • PubMed Central. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

  • PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]

  • PubMed Central. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]

  • MDPI. (2021). Comparison of Two Immunoassay Screening Methods and a LC-MS/MS in Detecting Traditional and Designer Benzodiazepines in Urine. [Link]

  • MDPI. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. [Link]

  • ResearchGate. Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. [Link]

  • National Institutes of Health. 2-Phenylpropylamine. [Link]

  • OUC. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). [Link]

Sources

Administration of 2-Phenylpropylamine Hydrochloride in Animal Models: A Comprehensive Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the administration of 2-Phenylpropylamine hydrochloride, also known as β-methylphenethylamine (BMPEA), in animal models for preclinical research. It is intended for researchers, scientists, and drug development professionals. This guide offers in-depth protocols, scientific rationale, and data interpretation insights to ensure experimental robustness and reproducibility.

Introduction: Understanding 2-Phenylpropylamine Hydrochloride

2-Phenylpropylamine hydrochloride is a positional isomer of amphetamine and a member of the phenethylamine class of compounds.[1] It has been identified as an adulterant in some dietary supplements and is of significant interest to the research community due to its pharmacological activity.[2] Structurally similar to amphetamine, 2-phenylpropylamine hydrochloride primarily acts as a human Trace Amine-Associated Receptor 1 (TAAR1) agonist and a substrate for the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT).[1][3] Its action on NET is more potent than on DAT, leading to distinct physiological and behavioral effects compared to amphetamine.[3]

This guide will delve into the practical aspects of utilizing 2-Phenylpropylamine hydrochloride in animal models, with a focus on ensuring scientific integrity and generating reliable data.

Mechanism of Action: A Dual-Pronged Approach

The physiological effects of 2-Phenylpropylamine hydrochloride are primarily mediated through two key mechanisms:

  • Norepinephrine and Dopamine Transporter Substrate: 2-Phenylpropylamine hydrochloride acts as a releasing agent at norepinephrine and dopamine transporters.[3] This leads to an increase in the extracellular concentrations of these neurotransmitters, particularly norepinephrine, in the peripheral and central nervous systems. The elevated norepinephrine levels are largely responsible for the observed cardiovascular effects, such as increased blood pressure.[3]

  • TAAR1 Agonism: As a TAAR1 agonist, 2-Phenylpropylamine hydrochloride can modulate monoaminergic systems.[1] TAAR1 is a G-protein coupled receptor that can influence the activity of dopamine and norepinephrine neurons. This interaction contributes to the compound's overall pharmacological profile.

The following diagram illustrates the proposed signaling pathway for the hypertensive effects of 2-Phenylpropylamine hydrochloride.

cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) 2PPA_ext 2-Phenylpropylamine Hydrochloride NET Norepinephrine Transporter (NET) 2PPA_ext->NET Substrate TAAR1_pre TAAR1 2PPA_ext->TAAR1_pre Agonist NE_cytosol Cytosolic NE NET->NE_cytosol Reverses Transport NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Increased Norepinephrine NE_cytosol->Synaptic_Cleft efflux Adrenergic_Receptor α1-Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binds Gq Gq Protein Adrenergic_Receptor->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction & Increased Blood Pressure Ca_release->Vasoconstriction

Caption: Presumed signaling pathway for the hypertensive effects of 2-Phenylpropylamine hydrochloride.

Experimental Protocols

Preparation of Dosing Solutions

The proper preparation of dosing solutions is critical for accurate and reproducible results. 2-Phenylpropylamine hydrochloride is typically soluble in aqueous vehicles.

Materials:

  • 2-Phenylpropylamine hydrochloride powder (ensure purity and obtain a certificate of analysis)

  • Sterile 0.9% saline solution[4][5][6]

  • Sterile water for injection

  • 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)[7][8][9]

  • Sterile 0.22 µm syringe filters

  • pH meter or pH strips

Protocol:

  • Calculate the required amount of 2-Phenylpropylamine hydrochloride based on the desired dose and the number and weight of the animals.

  • Weigh the compound accurately in a sterile container.

  • Dissolve the powder in a suitable volume of sterile 0.9% saline. Gentle warming and vortexing can aid dissolution.

  • Check the pH of the solution. The recommended pH range for parenteral injections is close to physiological pH (7.4).[10] Adjust the pH using 0.1 M HCl or 0.1 M NaOH as needed. For intraperitoneal injections, a pH range of 4.5 to 8.0 is generally tolerated.[11][12]

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the solution appropriately. Aqueous solutions should be freshly prepared. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation or discoloration before use.

Administration Routes

The choice of administration route depends on the experimental objectives, such as the desired speed of onset and duration of action.

IP injection is a common route for systemic administration in rodents, offering rapid absorption.

Protocol (Rat): [7][9][13][14][15]

  • Restrain the rat securely. A two-person technique is often preferred for safety and accuracy.

  • Position the rat with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.

  • Identify the injection site: the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Insert a 23-25 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

SC injection provides a slower, more sustained absorption compared to IP injection.

Protocol (Mouse): [8][16][17][18]

  • Restrain the mouse by scruffing the loose skin over the neck and shoulders.

  • Create a "tent" of skin at the injection site (typically the dorsal midline between the shoulder blades).

  • Insert a 25-27 gauge needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspirate gently to check for blood.

  • Inject the solution to form a small bleb under the skin.

  • Withdraw the needle and gently massage the area to aid dispersion. Return the animal to its cage and monitor.

Dose-Response Data

The following table summarizes the expected dose-dependent effects of 2-Phenylpropylamine hydrochloride on mean arterial pressure (MAP) in rats, based on available literature.

Dose (mg/kg, s.c.)Change in MAP (mmHg)Reference
3~ +10-15[3]
10~ +20-25[3]
30~ +30-40[3]

Note: These values are approximate and can vary based on the animal strain, age, and experimental conditions.

In Vivo Assessment Methods

Cardiovascular Monitoring

Given the significant impact of 2-Phenylpropylamine hydrochloride on blood pressure, continuous cardiovascular monitoring is often a key component of in vivo studies.

Method: Radiotelemetry

Radiotelemetry is the gold standard for monitoring cardiovascular parameters in conscious, freely moving animals, minimizing stress-induced artifacts.[19][20][21][22][23]

Experimental Workflow:

cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment Surgical_Implantation Surgical Implantation of Telemetry Device Recovery Post-Surgical Recovery (1-2 weeks) Surgical_Implantation->Recovery Baseline Baseline Data Collection Recovery->Baseline Drug_Admin 2-PPA HCl Administration Baseline->Drug_Admin Data_Acquisition Continuous Data Acquisition Drug_Admin->Data_Acquisition Data_Analysis Data Analysis (Blood Pressure, Heart Rate) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for cardiovascular assessment using radiotelemetry.

Behavioral Assessment

While 2-Phenylpropylamine hydrochloride has minimal effects on locomotor activity compared to amphetamine, assessing its behavioral profile is important for a comprehensive understanding of its CNS effects.

The open field test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior.[24][25]

Protocol:

  • Habituate the animals to the testing room for at least 30 minutes before the test.

  • Administer 2-Phenylpropylamine hydrochloride or vehicle at the appropriate pre-treatment time.

  • Place the animal in the center of the open field arena.

  • Record the animal's behavior for a set period (e.g., 15-30 minutes) using an automated tracking system or manual scoring.

  • Analyze key parameters: total distance traveled, time spent in the center versus the periphery, and rearing frequency.

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[26][27][28][29][30]

Protocol:

  • Pre-conditioning Phase: Allow each animal to freely explore the CPP apparatus (typically two distinct compartments) to determine any baseline preference.

  • Conditioning Phase: On alternating days, administer 2-Phenylpropylamine hydrochloride and confine the animal to one compartment, and administer vehicle and confine it to the other compartment.

  • Post-conditioning (Test) Phase: Place the animal in the apparatus with free access to both compartments and record the time spent in each. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

Pharmacokinetic Considerations

Understanding the pharmacokinetic profile of 2-Phenylpropylamine hydrochloride is crucial for interpreting pharmacodynamic data. A study in Sprague-Dawley rats provides some insight into its absorption and elimination.[2]

Time Point (post i.p. injection)Plasma Concentration (ng/mL) at 10 mg/kgPlasma Concentration (ng/mL) at 30 mg/kg
20 minutes~150-200~800-900
90 minutesNot reported~20-40

Data from Cho et al., 2023.[2]

These findings suggest rapid absorption and a relatively short half-life in rats.[2]

Conclusion and Future Directions

This guide provides a comprehensive framework for the administration of 2-Phenylpropylamine hydrochloride in animal models. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. Future research should aim to further characterize the dose-response relationships for various behavioral endpoints, explore the effects of chronic administration, and investigate the compound's metabolism and potential for drug-drug interactions.

References

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]

  • UNC Research. (n.d.). Mouse Handling & Techniques. Retrieved from [Link]

  • Queen's University. (2012, February 16). Subcutaneous Injection in Mice. Queen's University. Retrieved from [Link]

  • (n.d.). MODULE 2 THE LABORATORY MOUSE. Retrieved from [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats. Queen's University. Retrieved from [Link]

  • Virginia Tech Research and Innovation. (2017, December 12). SOP: Intraperitoneal Injections in the Rat. Virginia Tech. Retrieved from [Link]

  • Flinders University. (2020, October 13). Rat - Injection techniques - SWMS. Flinders University. Retrieved from [Link]

  • UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. Retrieved from [Link]

  • (n.d.). Subcutaneous Injection in the Mouse. Retrieved from [Link]

  • (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]

  • PubMed. (2024, September 30). Jacketed telemetry in rats: a novel non-invasive method for cardiorespiratory phenotyping during treadmill exercise. Retrieved from [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336.
  • National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]

  • Wikipedia. (n.d.). Conditioned place preference. Retrieved from [Link]

  • Drugs.com. (2025, November 30). Sterile Saline for Animal Use. Retrieved from [Link]

  • SlideShare. (n.d.). Combining Telemetry and Ultrasound for Serial Investigation of Cardiovascular Function in Rats. Retrieved from [Link]

  • Aguilar, M. A., et al. (n.d.). Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm. Journal of Visualized Experiments.
  • Pipestone Veterinary Services. (n.d.). Sterile Saline Solution. Retrieved from [Link]

  • Drugs.com. (2025, November 30). Sterile Saline Solution for Animal Use. Retrieved from [Link]

  • Li, Q., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141).
  • Cho, Y. E., et al. (2025). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 13(12), 1011.
  • ADInstruments. (n.d.). Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. Retrieved from [Link]

  • ResearchGate. (n.d.). 0.9% Saline Solution v1. Retrieved from [Link]

  • Panksepp, J. B., et al. (2012). Social Reward-Conditioned Place Preference: A Model Revealing an Interaction between Cocaine and Social Context Rewards in Rats. Behavioural Brain Research, 233(2), 346–355.
  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from [Link]

  • Frontiers. (2020, December 16). Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models. Retrieved from [Link]

  • National Institutes of Health. (2014, November 14). The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period. Retrieved from [Link]

  • PubMed. (2025, December 25). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Retrieved from [Link]

  • YouTube. (2025, July 27). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. Retrieved from [Link]

  • ResearchGate. (2015, July 29). What is the lowest pH you would recommend using in IP injections--that will not cause pain to the animal? Retrieved from [Link]

  • Schindler, C. W., et al. (2019). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 369(3), 328–336.
  • YouTube. (2025, July 27). Open Field Apparatus Experiment | Locomotor Activity | Anti-Anxiety Study. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved from [Link]

Sources

How to prepare a stock solution of 2-Phenylpropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Phenylpropylamine hydrochloride (also known as β-Methylphenethylamine HCl or BMPEA HCl) is a positional isomer of amphetamine. While structurally similar, it possesses distinct pharmacological properties. It is frequently utilized in toxicological screening, forensic analysis (as a doping control standard), and neuropharmacological research.

This guide provides a standardized protocol for preparing high-purity stock solutions of 2-Phenylpropylamine HCl. It distinguishes between Analytical Standards (for LC-MS/GC-MS quantification) and Biological Stock Solutions (for in vitro or in vivo assays), addressing the specific solubility and stability requirements of each application.

Physicochemical Profile & Safety

Before handling, researchers must acknowledge the specific properties of the hydrochloride salt form compared to the free base. The salt form is selected to maximize aqueous solubility and oxidative stability.

Table 1: Compound Specifications

PropertySpecificationNotes
IUPAC Name 2-phenylpropan-1-amine hydrochlorideDistinct from amphetamine (1-phenylpropan-2-amine).
Synonyms β-Methylphenethylamine HCl, BMPEA HCl
CAS Number 20388-87-8Specific to the HCl salt.[1][2]
Molecular Weight 171.67 g/mol Use this value for molarity calculations.
Appearance White crystalline powderHygroscopic; store in desiccator.
Solubility Water: Soluble (~50 mg/mL)Methanol: SolubleDMSO: SolubleThe HCl salt confers water solubility; free base is hydrophobic.
Regulatory WADA Prohibited Substance Classified under Stimulants. Handle with strict chain of custody.

⚠️ Safety Warning: 2-Phenylpropylamine is a central nervous system stimulant. Standard Operating Procedures (SOPs) must mandate the use of nitrile gloves, safety goggles, and a fume hood to prevent inhalation of fine particulates during weighing.

Pre-Formulation Logic: Solvent Selection

The choice of solvent dictates the stability and utility of the stock solution.

  • For Analytical Chemistry (LC-MS/GC-MS): Methanol (MeOH) is the gold standard. It prevents microbial growth, ensures rapid volatilization during injection, and maintains chemical stability at -20°C.

  • For Biological Assays (Cell Culture): Water or PBS is required to avoid solvent toxicity. However, aqueous amine solutions are prone to oxidation and microbial contamination over time. Therefore, aqueous stocks must be filter-sterilized and aliquoted immediately.

Protocol A: Preparation of Analytical Stock (10 mM in Methanol)

Objective: Create a stable standard for chromatographic retention time mapping or mass spectrometry quantification.

Materials:

  • 2-Phenylpropylamine HCl (Solid standard)

  • LC-MS Grade Methanol

  • Class A Volumetric Flask (10 mL)

  • Amber Glass Vials (Silanized preferred)

Step-by-Step Procedure:

  • Molar Mass Calculation: To prepare 10 mL of a 10 mM (10 mmol/L) solution:

    
    
    
    
    
    Target Mass:17.17 mg
  • Weighing: Weigh approximately 17.2 mg of the substance into a weighing boat. Record the exact mass (e.g., 17.4 mg) to calculate the precise final concentration.

    • Correction Example: If 17.4 mg is weighed:

      
      
      
  • Dissolution: Transfer the solid to the 10 mL volumetric flask. Rinse the weighing boat with ~2 mL of methanol into the flask. Swirl gently until fully dissolved (sonication is rarely needed for the HCl salt in methanol).

  • Volume Adjustment: Add methanol dropwise until the meniscus sits exactly on the calibration mark. Stopper and invert 10 times to mix.

  • Storage: Transfer to amber glass vials. Store at -20°C . Stability is >6 months if sealed to prevent evaporation.

Protocol B: Preparation of Biological Stock (100 mM in Water)

Objective: Create a concentrated stock for dilution into cell culture media.

Materials:

  • Milli-Q / HPLC Grade Water (18.2 MΩ·cm)

  • 0.22 µm PVDF or PES Syringe Filter (Sterile)

  • Sterile 1.5 mL Microcentrifuge Tubes

Step-by-Step Procedure:

  • Calculation: To prepare 5 mL of 100 mM solution:

    
    
    Target Mass:85.8 mg 
    
  • Dissolution (The "Sandwich" Method):

    • Add ~3 mL of sterile water to a sterile 15 mL tube first.

    • Add the weighed solid (85.8 mg).

    • Rationale: Adding powder to a dry tube can cause static cling to the walls, leading to inaccurate concentrations. Adding it to liquid ensures immediate hydration.

    • Vortex for 30 seconds.

  • Final Volume: Transfer the solution to a volumetric device (or use a precision pipette if acceptable error is <2%) to bring the final volume to exactly 5.0 mL.

  • Sterilization (Critical Step): Draw the solution into a sterile syringe. Attach a 0.22 µm PES filter . Push the solution through the filter into a sterile collection tube.

    • Note: Do not use Nylon filters, as they can bind certain amine compounds. PES (Polyethersulfone) is low-binding and ideal for biologicals.

  • Aliquoting: Dispense 100 µL aliquots into sterile micro-tubes. Snap-freeze in liquid nitrogen or place directly at -80°C .

    • Why? Repeated freeze-thaw cycles can cause salt precipitation and hydrolysis. Single-use aliquots preserve integrity.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for preparing these solutions.

StockPreparation Start Start: 2-Phenylpropylamine HCl (Solid, MW: 171.67) Decision Select Application Start->Decision Analytical Analytical Standard (LC-MS / GC-MS) Decision->Analytical Bio Biological Assay (Cell Culture / In Vivo) Decision->Bio SolventA Solvent: Methanol (LC-MS Grade) Analytical->SolventA PrepA Dissolve -> Volumetric Flask SolventA->PrepA StoreA Store: -20°C (Amber Glass) PrepA->StoreA SolventB Solvent: Milli-Q Water (or PBS) Bio->SolventB PrepB Dissolve -> Vortex SolventB->PrepB Filter Sterile Filter (0.22 µm PES) PrepB->Filter Aliquot Aliquot & Snap Freeze Filter->Aliquot StoreB Store: -80°C (Single Use) Aliquot->StoreB

Figure 1: Decision matrix and workflow for 2-Phenylpropylamine HCl stock preparation based on downstream application.

Quality Control & Validation

Trustworthiness in data begins with validated reagents. Perform the following checks:

  • Visual Inspection: The solution must be clear and colorless. Any turbidity indicates precipitation or contamination.

  • UV-Vis Verification:

    • Dilute the stock 1:100 in water.

    • Scan from 200–300 nm.

    • Phenethylamines typically exhibit benzenoid absorption bands (λmax) near 257 nm .

  • LC-MS Confirmation (For Analytical Stocks):

    • Inject a 1 µM dilution.

    • Monitor for the parent ion

      
      .[3]
      
    • Expected m/z: 136.11 (Free base mass + H).

    • Note: The HCl counter-ion dissociates and is not observed in positive mode MS.

Troubleshooting

IssueProbable CauseSolution
Precipitation upon thawing "Salting out" or high concentration.Vortex vigorously at room temperature. If persistent, sonicate for 5 mins.
Yellow discoloration Oxidation of the amine.Discard. Prepare fresh stock. Ensure storage vials are amber and tightly sealed.
Inconsistent cell toxicity Solvent effect or pH drift.Ensure biological stock is in water/PBS, not Methanol. Check pH of media after addition (amine salts are acidic).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 89332, 2-Phenylpropan-1-amine hydrochloride. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). Prohibited List Documents. (Classifies β-methylphenethylamine as a stimulant). Retrieved from [Link]

  • Cohen, P. A., et al. (2015). An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements. Drug Testing and Analysis.[4][5][6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Phenylpropylamine hydrochloride. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during the analysis of this primary amine. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying scientific principles, empowering you to build robust and reliable analytical methods.

Troubleshooting Guide: From Peak Tailing to Retention Drift

This section addresses the most frequently encountered issues in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.

Q1: Why is my 2-Phenylpropylamine peak severely tailing, and how can I fix it?

A1: Understanding the Root Cause: The Silanol Interaction

Peak tailing is the most common problem when analyzing basic compounds like 2-Phenylpropylamine on standard silica-based reversed-phase columns (e.g., C18, C8).[1][2][3] The issue stems from a secondary retention mechanism.

  • The Analyte: 2-Phenylpropylamine is a primary amine with a pKa around 10. In typical reversed-phase mobile phases (pH 2-8), the amine group is protonated, carrying a positive charge (R-NH3+).

  • The Stationary Phase: Standard silica columns have residual, unreacted silanol groups (Si-OH) on their surface.[4] At a mobile phase pH above approximately 3, these silanols become deprotonated and negatively charged (Si-O⁻).[1][5]

  • The Interaction: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol groups.[3][6] This interaction is much stronger than the intended hydrophobic interaction with the C18 chains, causing some analyte molecules to be retained longer, which results in a tailing peak.[1]

Solutions: A Multi-Pronged Approach

To achieve a sharp, symmetrical peak, you must minimize this secondary silanol interaction.

The most effective solution is to use a column specifically designed to minimize silanol interactions.

  • What it is: These are high-purity silica columns where the residual silanols have been "end-capped" by reacting them with a small silylating agent, effectively shielding them.[7] Modern Type B silica columns also have a much lower concentration of acidic silanols to begin with.[8]

  • Recommendation: When developing a new method for 2-Phenylpropylamine, starting with a base-deactivated C18 or C8 column is highly recommended.

If you are restricted to using an older, non-deactivated column, you can significantly improve peak shape by modifying the mobile phase.[8]

  • Option A: Add a Competing Base (Sacrificial Amine)

    • Mechanism: Adding a small concentration of another amine, like triethylamine (TEA), to the mobile phase acts as a "silanol masking agent".[9] The competing amine will preferentially interact with the active silanol sites, effectively blocking them from interacting with your analyte.[3][8]

    • Protocol:

      • Prepare your aqueous mobile phase buffer as usual.

      • Add triethylamine (HPLC Grade) to a final concentration of 0.1% to 0.5% (v/v). For example, add 1.0 mL of TEA to 1 L of the aqueous buffer.

      • Adjust the final pH of the aqueous buffer.

      • Mix with your organic modifier (e.g., acetonitrile or methanol).

      • A published method for a related compound, phenylpropanolamine, successfully used triethylamine in the mobile phase to achieve good separation.[10]

  • Option B: Operate at a Low pH

    • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, you can fully protonate the silanol groups (Si-OH), neutralizing their negative charge.[1][8] This eliminates the strong ionic interaction, leaving only the weaker hydrogen bonding as a potential secondary interaction.

    • Caution: Always ensure your column is stable at low pH. Continuous operation below pH 2.5 can hydrolyze the stationary phase, leading to column degradation.[11]

G start Peak Tailing Observed q1 Using a Base-Deactivated (End-capped) Column? start->q1 sol1 Switch to a modern base-deactivated column. q1->sol1 No q2 Modify Mobile Phase q1->q2 Yes end Symmetrical Peak Achieved sol1->end q3 Add Competing Base (e.g., 0.1% TEA)? q2->q3 q4 Operate at Low pH (e.g., pH 2.5-3.0)? q2->q4 sol2 Implement Competing Base Protocol. Re-equilibrate. q3->sol2 sol3 Adjust pH. Ensure column stability. Re-equilibrate. q4->sol3 sol2->end sol3->end

Caption: A decision tree for troubleshooting peak tailing.

Q2: My retention time for 2-Phenylpropylamine is drifting between injections. What are the likely causes?

A2: Stabilizing Retention Time

Retention time (RT) drift is often a sign of an unequilibrated or changing system. For a robust method, RT should be highly consistent.

  • Insufficient Column Equilibration: This is the most common cause.[12] When you change the mobile phase composition or start up the system, the column needs time for the stationary phase to fully equilibrate with the new conditions.

    • Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[12] If you are using mobile phase additives like TEA, equilibration may take longer.

  • Mobile Phase Instability:

    • Volatilization: If you are using a volatile buffer (e.g., trifluoroacetic acid - TFA) or organic solvent, its concentration can change over time due to evaporation, altering the mobile phase strength and affecting retention. Ensure solvent bottles are properly covered.

    • Composition Change: If your mobile phase is prepared by mixing components online, ensure the pump's proportioning valves are working correctly.[12] It is often more reliable to pre-mix the mobile phase manually.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time.[12] A change of just a few degrees can cause noticeable drift.

    • Solution: Always use a thermostatted column compartment and allow it to stabilize before analysis.[12]

  • Column Contamination: Buildup of sample matrix components on the column can change its chemistry over time.

    • Solution: Use a guard column to protect the analytical column and implement a regular column washing procedure.[13]

Q3: I need to separate the enantiomers of 2-Phenylpropylamine. Where do I start?

A3: Chiral Separation Strategies

2-Phenylpropylamine is a chiral compound, and separating its enantiomers often requires specialized techniques.

  • Chiral Stationary Phases (CSPs): This is the most direct approach.[14] You will need a specialized chiral column. The selection process is often empirical, but columns based on polysaccharide derivatives (e.g., cellulose or amylose) are a common starting point for amine compounds.

  • Chiral Derivatization: This is an indirect approach. You react the 2-Phenylpropylamine enantiomers with a chiral derivatizing agent to form two diastereomers.[15] These diastereomers have different physical properties and can then be separated on a standard (non-chiral) reversed-phase column. A study on the related compound phenylpropanolamine successfully used 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) as a derivatizing agent for this purpose.[15]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for mobile phase composition?

A: For a standard reversed-phase C18 column, a good starting point is a gradient elution from a buffered aqueous phase (Mobile Phase A) to an organic modifier (Mobile Phase B).

  • Mobile Phase A: 20-25 mM potassium phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol.[16]

  • Scouting Gradient: Start with a linear gradient from 10% B to 90% B over 15-20 minutes to determine the approximate elution time. From there, you can optimize to an isocratic method or a shallower gradient for better resolution.

Q: Does the fact that my sample is a hydrochloride salt matter?

A: Yes, it's an important consideration for sample preparation. The hydrochloride salt is generally water-soluble.

  • Sample Diluent: The ideal sample diluent is your initial mobile phase.[17] Dissolving your sample in a solvent that is much stronger (e.g., 100% acetonitrile) than your mobile phase can cause peak distortion and splitting.[5] If solubility is an issue, use the weakest solvent possible that still provides complete dissolution.

  • pH: Since the sample is the salt of a strong acid (HCl) and a weak base, dissolving it in neutral water will result in a slightly acidic solution. This is generally compatible with reversed-phase HPLC.

Q: How can I improve the sensitivity of my analysis?

A: If you are using UV detection, ensure you are monitoring at an appropriate wavelength. The phenyl group in 2-Phenylpropylamine provides UV absorbance. A wavelength of around 254 nm is a common choice for similar compounds.[10] For low-level quantification, consider derivatization with a UV-active tag to enhance the molar absorptivity or switch to a more sensitive detector like a mass spectrometer (LC-MS).[18]

Q: What routine maintenance should I perform to prevent problems?

A: Regular preventative maintenance is crucial for reliable results.

  • Daily: Check solvent levels and look for leaks.[19]

  • After Use: If using buffered mobile phases, flush the entire system and column with a buffer-free mixture (e.g., 50:50 Methanol:Water) to prevent salt precipitation and corrosion.[19]

  • Regularly: Filter all mobile phases and samples through a 0.45 µm or 0.22 µm filter to prevent particulates from clogging the system.[20]

References

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Nakashima, K., Kaddoumi, A., & Wada, M. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 453-457. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee General. [Link]

  • HPLC Troubleshooting Guide. Knauer. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Corporation. [Link]

  • Miskolczy, Z., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Chiral HPLC Separations Guide. Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • de Zeeuw, J., & Stidsen, N. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]

  • Stockley, C. S., Wing, L. M., & Miners, J. O. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Therapeutic Drug Monitoring, 13(4), 332-338. [Link]

  • Stoll, D. R., & McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12), 526-531. [Link]

  • Interaction of amine with the silanol group. ResearchGate. [Link]

  • Base Deactivated HPLC Column Definition. MicroSolv Technology Corporation. [Link]

  • Dinç, E., & Yücesoy, C. (2010). A review of the analytical methods for the determination of phenylpropanolamine hydrochloride and chlorpheniramine maleate in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1167-1176. [Link]

  • Mobile Phase Selection Guide. ALWSCI. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Ortiz-Bolsico, C., et al. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A, 1465, 78-85. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. ResearchGate. [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • HPLC separation of racemic compounds. ResearchGate. [Link]

  • Torres-Lapasió, J. R., et al. (1998). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics. Journal of Chromatographic Science, 36(5), 221-232. [Link]

Sources

Preventing degradation of 2-Phenylpropylamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing & Mitigating Degradation During Storage

Introduction: The Stability Paradox

2-Phenylpropylamine hydrochloride (also known as


-methylphenethylamine HCl) is a structural isomer of amphetamine.[1] While the hydrochloride salt form significantly reduces the volatility and reactivity of the free amine, it is not impervious to entropy.[1]

In my experience analyzing failed batches, researchers often treat HCl salts as "indestructible rocks."[1] This is a fallacy. This molecule possesses a primary amine and a benzylic carbon , creating a specific vulnerability profile.[1] Degradation is rarely a single event; it is a cascade triggered by moisture, catalyzed by light, and accelerated by oxygen.[1]

This guide replaces generic advice with a mechanistic understanding of why your compound degrades and how to stop it.

Module 1: The Degradation Landscape

To prevent degradation, you must understand the enemy.[1] The three primary vectors for 2-Phenylpropylamine HCl instability are Oxidative Deamination , Hygroscopic Caking , and Photolytic Cleavage .[1]

Mechanistic Pathway Analysis

The following diagram illustrates the causality of degradation. Note how moisture is often the "Trojan Horse" that enables other reactions.[1]

DegradationPathways Start 2-Phenylpropylamine HCl (Crystalline Salt) Moisture Moisture Ingress (>60% RH) Start->Moisture Hygroscopicity Light UV/Vis Light Start->Light Deliquescence Deliquescence (Salt Dissociation) Moisture->Deliquescence Oxygen Atmospheric O2 Oxidation Oxidative Deamination Oxygen->Oxidation Light->Oxidation Radical Initiation FreeBase Free Base Liberation (Trace) Deliquescence->FreeBase pH Shift FreeBase->Oxidation High Reactivity Color Yellowing (Schiff Bases/Oligomers) Oxidation->Color Side Reaction Ketone Phenylacetone Derivative (Inactive) Oxidation->Ketone Major Pathway

Figure 1: Mechanistic cascade showing how moisture ingress facilitates free base liberation, rendering the amine susceptible to oxidation and color change.

Module 2: The "Golden Standard" Storage Protocol

Do not rely on the manufacturer's bag. Once opened, the protective inert atmosphere is lost. Follow this SOP for all aliquots.

ParameterSpecificationScientific Rationale
Primary Container Amber Glass Vial (Type I Borosilicate)Blocks UV light (<400nm) which catalyzes benzylic oxidation. Plastic leaches plasticizers and is permeable to O2.[1]
Closure System Teflon (PTFE) Lined Cap Prevents interactions between the amine and phenolic resins found in standard paper liners.
Headspace Argon Purge (Preferred) or NitrogenArgon is heavier than air and creates a "blanket" over the crystals.[1] Nitrogen is acceptable but less effective if the seal is imperfect.
Temperature -20°C ± 5°C Arrhenius equation dictates that reaction rates roughly halve for every 10°C drop.[1] Freezing arrests hydrolysis.[1]
Desiccation Secondary Container with Silica Gel The vial should be placed inside a jar containing silica gel.[1] This creates a "double fortress" against moisture.[1]

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Q1: "My white powder has turned a faint yellow. Is it still usable?"

The Diagnosis: Yellowing in amines is the "canary in the coal mine." It indicates the formation of N-oxides or conjugated imines (Schiff bases) .[1] This usually happens when the HCl salt has slightly dissociated (due to moisture), allowing the free amine to react with trace atmospheric aldehydes or oxidize.[1]

The Fix:

  • Check Purity: Run an HPLC.[1] If the purity is >98% and the impurity profile is known, it may be usable for non-critical qualitative work.[1]

  • Recrystallization: If purity is <98%, dissolve in minimal hot isopropanol and add diethyl ether to precipitate the HCl salt.[1] This usually leaves the yellow oxidation products in the supernatant.

  • Prevention: Ensure your next batch is argon-purged.[1]

Q2: "The material has clumped into a hard cake. Can I grind it?"

The Diagnosis: This is Deliquescence .[1] The salt has absorbed enough atmospheric water to partially dissolve and then recrystallize as a solid block.

  • Risk:[2][3][4] Water facilitates hydrolysis and lowers the local pH stability.[1]

  • Verification: Weigh a sample.[1] If the mass has increased significantly from the original aliquot, you have absorbed water.[1]

The Fix:

  • Do NOT grind immediately: Grinding generates heat, which can accelerate degradation in the moist state.[1]

  • Dry First: Place the open vial in a vacuum desiccator over

    
     (Phosphorus Pentoxide) or high-grade silica for 24 hours. Once dry, gently break the cake.
    
Q3: "I detect a 'fishy' odor when I open the vial."

The Diagnosis: CRITICAL FAILURE. The hydrochloride salt is odorless. A fishy smell indicates the presence of the free amine (volatile). This means the salt has dissociated, likely due to interaction with alkaline impurities or excessive moisture displacing the HCl.[1]

The Fix:

  • Discard: The stoichiometry of your salt is compromised.[1] You cannot rely on the molecular weight for calculations.[1]

Q4: "Can I store this in solution?"

The Diagnosis: Researchers often want to make "stock solutions" to save time.

  • Water:[5] Bad idea.[1] Aqueous solutions of amines are prone to bacterial growth and hydrolysis over time.

  • DMSO: Risky.[1] DMSO is hygroscopic and can act as an oxidant under certain conditions.[1]

The Fix: If you must store in solution:

  • Use anhydrous Methanol or Ethanol .[1]

  • Add a slight excess of HCl (e.g., 10

    
    L of 1M HCl per 10 mL) to ensure the equilibrium stays on the salt side.[1]
    
  • Store at -80°C.

Module 4: Validation & Quality Control

If you suspect degradation, "looking at it" is not enough.[1] Use this decision tree to determine the fate of your sample.

DecisionTree Observation Visual Inspection Pass1 White/Crystalline Observation->Pass1 Fail1 Yellow/Brown Observation->Fail1 Odor Smell Test Pass2 Odorless Odor->Pass2 Fail2 Fishy Odor Odor->Fail2 Pass1->Odor HPLC Run HPLC (Acidic Mobile Phase) Fail1->HPLC Pass2->HPLC Action3 Discard Fail2->Action3 Result1 Purity >98% HPLC->Result1 Result2 Purity <98% HPLC->Result2 Action1 Proceed with Experiment Result1->Action1 Action2 Recrystallize Result2->Action2 Action2->HPLC Retest

Figure 2: Quality Control Decision Matrix for 2-Phenylpropylamine HCl.

Recommended Analytical Method (HPLC)

To validate purity, use a method that prevents peak tailing common with amines.[1]

  • Column: C18 (e.g., Zorbax SB-C18), 3.5

    
    m.[1]
    
  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) or Phosphoric Acid (pH 2.5).[1] Acidic pH is required to keep the amine protonated.

  • Mobile Phase B: Acetonitrile.[1]

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).[1]

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][6][7][8] European Medicines Agency.[1] Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1001, Phenethylamine.[1] (Structural analog data). Link

  • World Health Organization. (2016).[1] Guidelines for stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][7][9] WHO Technical Report Series, No. 953.[1] Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: (R)-(+)-beta-Methylphenethylamine.[1][10] (Material handling and hazards).[1][2][4][11] Link

Sources

Navigating the Challenges of 2-Phenylpropylamine Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Phenylpropylamine Hydrochloride. This comprehensive guide, curated by a Senior Application Scientist, is designed to provide you with in-depth technical assistance for the solubility challenges frequently encountered with this compound. Here, you will find field-proven insights, detailed troubleshooting protocols, and a robust FAQ section to support your experimental success.

Introduction: Understanding the Molecule

2-Phenylpropylamine hydrochloride is a primary amine salt. Its structure, featuring a hydrophobic phenyl group and a hydrophilic amine hydrochloride moiety, dictates its solubility behavior. While the hydrochloride salt form enhances its water solubility compared to the free base, researchers often face difficulties in achieving and maintaining desired concentrations in aqueous solutions. This guide will illuminate the underlying scientific principles governing its solubility and provide practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 2-Phenylpropylamine hydrochloride?

A1: 2-Phenylpropylamine hydrochloride is described as having limited solubility in water, while its free base, 2-Phenylpropylamine, is slightly soluble in water but soluble in common organic solvents like ethanol and ether.[1][2] For comparison, related compounds like amphetamine hydrochloride are considered soluble to freely soluble in water.[3][4] The hydrochloride salt of methamphetamine is also freely soluble in water and ethanol.[5]

Q2: How does pH influence the solubility of 2-Phenylpropylamine hydrochloride?

A2: As an amine hydrochloride, the solubility of 2-Phenylpropylamine hydrochloride is highly dependent on the pH of the solution.[6] In acidic conditions, the amine group is protonated (R-NH3+), which promotes interaction with water molecules and increases solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium shifts towards the less soluble free base form (R-NH2), which can lead to precipitation.

Q3: I observed precipitation after initially dissolving the compound in my buffer. What is happening?

A3: This phenomenon is likely due to the formation of a supersaturated solution that is not thermodynamically stable. Initial energy input, such as vortexing or sonication, can temporarily increase the amount of dissolved compound beyond its equilibrium solubility. Over time, the excess solute will precipitate out as the system returns to equilibrium.

Q4: Can the type of buffer I use affect the solubility?

A4: Yes, the composition of your buffer can influence the solubility of 2-Phenylpropylamine hydrochloride. High concentrations of salts in the buffer can lead to a "salting-out" effect, where the solubility of the compound is reduced. Additionally, be mindful of the common-ion effect, which is discussed in detail in the troubleshooting section.

Troubleshooting Guide: Common Solubility Problems and Solutions

This guide provides a systematic approach to resolving common issues encountered during the dissolution of 2-Phenylpropylamine hydrochloride.

Problem 1: Compound fails to dissolve completely in aqueous buffer.
  • Underlying Cause: The concentration you are trying to achieve may exceed the intrinsic solubility of the compound in the chosen solvent system and conditions.

  • Troubleshooting Workflow:

    start Initial Observation: Incomplete Dissolution step1 step1 start->step1 step2_yes pH is acidic. Consider Temperature. step1->step2_yes Yes step2_no pH is neutral or basic. Adjust pH. step1->step2_no No step3 Gently warm the solution (e.g., 37°C). Does it dissolve? step2_yes->step3 step2_no->step1 Adjust to acidic pH (e.g., with dilute HCl) step4_yes Solution Dissolves. Stable upon cooling? step3->step4_yes Yes step4_no Still insoluble. Consider solvent. step3->step4_no No step5_yes Stable. Solution is ready. step4_yes->step5_yes Yes step5_no Precipitates on cooling. Supersaturation issue. step4_yes->step5_no No step6 Consider using a co-solvent (e.g., small % of ethanol or DMSO). step4_no->step6 end_solution Solution Achieved step5_yes->end_solution end_precipitate Address Supersaturation (See Troubleshooting Problem 2) step5_no->end_precipitate step6->end_solution

    Caption: Workflow for addressing incomplete dissolution.

  • Detailed Steps & Explanations:

    • Verify and Adjust pH: Ensure your buffer system maintains an acidic pH. The protonated form of the amine is significantly more water-soluble.

    • Apply Gentle Heat: Increasing the temperature can enhance the solubility of many compounds.[7] However, be cautious and monitor for any signs of degradation, especially with prolonged heating.

    • Utilize Co-solvents: If working with a high concentration, the addition of a small percentage of a water-miscible organic solvent such as ethanol or DMSO can significantly improve solubility. Always perform a vehicle control in your experiments to account for any effects of the co-solvent.

Problem 2: Precipitation occurs over time after dissolution.
  • Underlying Cause: This is often due to the formation of a supersaturated solution or a change in conditions (e.g., temperature, pH shift).

  • Solutions:

    • Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment to avoid issues with stability and precipitation over time.

    • Maintain Constant Temperature: If you dissolved the compound with warming, ensure that the solution is maintained at that temperature if possible, or that the concentration is low enough to remain in solution upon cooling to room temperature.

    • Re-evaluate Concentration: You may need to work at a lower concentration that is within the stable solubility limit for your specific conditions.

Problem 3: Reduced solubility in the presence of other chloride salts (e.g., in saline buffers).
  • Underlying Cause: This is a classic example of the common-ion effect .[8] The presence of an excess of chloride ions (Cl-) from another salt (e.g., NaCl) in the solution will shift the dissolution equilibrium of 2-Phenylpropylamine hydrochloride to the left, favoring the solid, undissolved state and thereby reducing its solubility.

    Dissolution Equilibrium: C₆H₅CH(CH₃)CH₂NH₃⁺Cl⁻ (s) ⇌ C₆H₅CH(CH₃)CH₂NH₃⁺ (aq) + Cl⁻ (aq)

  • Logical Relationship Diagram:

    A Addition of NaCl to solution B Increases [Cl⁻] in solution A->B C Le Chatelier's Principle: Equilibrium shifts to the left B->C D Favors formation of solid 2-Phenylpropylamine HCl C->D E Decreased Solubility D->E

    Caption: The common-ion effect on solubility.

  • Solutions:

    • Use a Non-Chloride Salt: If possible, use a buffer system that does not contain chloride ions to adjust the ionic strength.

    • Lower the Concentration: If you must use a chloride-containing buffer, you may need to work with a lower concentration of 2-Phenylpropylamine hydrochloride.

    • Quantify the Effect: If precise concentrations are critical, it is advisable to experimentally determine the solubility of 2-Phenylpropylamine hydrochloride in your specific buffer.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of 2-Phenylpropylamine Hydrochloride

This protocol outlines a general procedure for preparing a stock solution in an aqueous buffer.

  • Select an Appropriate Buffer: Choose a buffer with a pH well below the pKa of the 2-phenylpropylammonium ion (the conjugate acid of 2-phenylpropylamine). A buffer in the pH range of 4-6 is a reasonable starting point.

  • Weigh the Compound: Accurately weigh the desired amount of 2-Phenylpropylamine hydrochloride.

  • Initial Dissolution: Add a portion of the buffer to the solid and vortex or sonicate to aid dissolution.

  • Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution gently (e.g., in a 37°C water bath) while stirring.

  • Complete to Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature (if warmed) and then add buffer to reach the final desired volume.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates and for sterilization if required for cell-based assays.

  • Storage: Store the solution appropriately, ideally protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C. However, always perform a stability check after thawing to ensure no precipitation has occurred.

Protocol 2: Quantification of 2-Phenylpropylamine Hydrochloride using UV-Vis Spectrophotometry

A UV-Vis spectrophotometer can be used to determine the concentration of 2-Phenylpropylamine hydrochloride in solution by measuring its absorbance.

  • Determine the λmax: Scan a solution of known concentration of 2-Phenylpropylamine hydrochloride in your chosen buffer across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic amines typically have absorbance peaks in the UV region.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of 2-Phenylpropylamine hydrochloride of known concentrations in the same buffer as your unknown sample.

    • Measure the absorbance of each standard at the determined λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Measure the Unknown Sample: Measure the absorbance of your unknown sample at the λmax.

  • Calculate the Concentration: Use the equation of the line from your calibration curve to calculate the concentration of your unknown sample.

Data Summary Table

PropertyValue/InformationSource
Molecular Formula C₉H₁₄ClN[6]
Molecular Weight 171.67 g/mol [9]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 143-145 °C[10]
Aqueous Solubility Limited/Slightly Soluble[1][2]
Organic Solvent Solubility Soluble in ethanol and ether[1][3]

References

  • National Center for Biotechnology Information. (n.d.). 2-Phenylpropylamine. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 27). 8.2: The Common-Ion Effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Buchi. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution Test for Mianserin Hydrochloride in Tablets. Retrieved from [Link]

  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]

  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrophotometric method for estimation of aliphatic primary amines in biological samples. Retrieved from [Link]

  • YouTube. (2021, March 4). Common ion effect and solubility product. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]

  • SciELO. (n.d.). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Retrieved from [Link]

  • ResearchGate. (2015, October 6). Why is my ammonium sulphate protein precipitation not working properly?. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. Retrieved from [Link]

  • Methylamine Supplier. (n.d.). 2-Phenylpropylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Amine solution recovery package and controlling corrosion in regeneration tower. Retrieved from [Link]

  • Wikipedia. (n.d.). Common-ion effect. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Retrieved from [Link]

  • JP XIV Official Monographs. (n.d.). Methamphetamine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • Scientific.Net. (n.d.). The Preparation and In Vitro Release Study of the Novel Changchun Amine Sustained-Release Capsules. Retrieved from [Link]

  • YouTube. (2024, April 25). MCAT Chemistry: Henderson Hasselbalch How To. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Enlighten Theses. (2012, December 10). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • General Chemistry for Gee-Gees. (n.d.). 6.1 – Common-Ion Effect. Retrieved from [Link]

  • SWGDrug. (2005, May 5). AMPHETAMINE. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. Retrieved from [Link]

  • Khan Academy. (n.d.). The common-ion effect (video). Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. Retrieved from [Link]

  • Phoenix Police Department. (2021, August 27). CS-SOP-16 Amphetamine and Related Phenethylamines. Retrieved from [Link]

  • PMC. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]

  • Scribd. (n.d.). HSAS Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • FDA. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and professionals in drug development on the purification of crude 2-Phenylpropylamine Hydrochloride. It is designed to move beyond simple protocols, offering a framework for understanding the causality behind experimental choices and troubleshooting common issues encountered in the laboratory.

Introduction: The Criticality of Purity

2-Phenylpropylamine hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). Crude 2-Phenylpropylamine hydrochloride, obtained directly from synthesis, is often contaminated with unreacted starting materials, byproducts, and residual solvents. This guide details robust methods for its purification, ensuring a high-quality product suitable for downstream applications.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that arise during the purification process.

Q1: My crude 2-Phenylpropylamine HCl is a discolored oil or sticky solid, not a crystalline powder. What's causing this and how do I proceed?

A1: This is a common issue indicating the presence of significant impurities. The likely culprits are residual solvents from the synthesis, unreacted starting materials (e.g., 1-phenyl-2-propanone), or reaction byproducts. The discoloration often points to polymeric or oxidized materials.

  • Causality: The hydrochloride salt of 2-phenylpropylamine should be a crystalline solid. The presence of impurities disrupts the crystal lattice formation, resulting in an oily or amorphous state.

  • Recommended Action: Before attempting recrystallization, it's advisable to perform a preliminary purification. One effective method is to dissolve the crude product in a minimal amount of dilute hydrochloric acid, transfer it to a separatory funnel, and wash it with an organic solvent like dichloromethane or diethyl ether. This will remove non-basic organic impurities. The aqueous layer containing the protonated amine salt can then be carefully basified and the free amine extracted, or the water can be evaporated to recover a more solid, albeit still impure, hydrochloride salt for recrystallization.

Q2: I performed a recrystallization, but my yield is very low. What went wrong?

A2: Low yield is a frequent problem in recrystallization and can be attributed to several factors:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. If the compound is too soluble at low temperatures, it will remain in the mother liquor.

  • Using Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation[1].

  • Cooling Too Rapidly: Rapid cooling, such as placing the hot solution directly into an ice bath, leads to the formation of small, often impure crystals or precipitation instead of slow, selective crystallization[1][2].

  • Premature Crystallization: If the solution cools too much during a hot filtration step to remove insoluble impurities, the product will crystallize prematurely on the filter paper.

Q3: After recrystallization, my product's melting point is still broad, or analytical data (e.g., HPLC, GC) shows it's still impure. What are my next steps?

A3: This indicates that the chosen recrystallization solvent was not effective at separating the specific impurities present.

  • Option 1: Re-recrystallization: A second recrystallization using a different solvent system is often effective. Consider a two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like diethyl ether until turbidity is observed)[3].

  • Option 2: Conversion to Free Base: For persistent impurities, a more rigorous chemical purification is recommended. This involves converting the hydrochloride salt to its free base form, purifying the free base (which is a liquid), and then converting it back to the pure hydrochloride salt. The free amine can be purified by distillation[2][4].

  • Option 3: Chromatographic Purification: For the highest purity standards, column chromatography is the most powerful technique. It offers precise separation based on polarity differences between the compound and its impurities[5][6][7].

Q4: When should I choose chromatography over recrystallization?

A4: The choice depends on the scale of the purification, the nature of the impurities, and the required final purity.

  • Recrystallization is ideal for large quantities of material where impurities have significantly different solubility profiles from the main compound. It is generally faster and more cost-effective for bulk purification.

  • Chromatography is preferred for:

    • Small-scale purifications.

    • Separating impurities with very similar structures and polarities to the target compound.

    • Achieving very high purity levels (>99.5%).

    • When developing a purification method for a new compound, as it provides more information about the impurity profile.

Purification Method Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy based on the state of the crude material and the desired purity.

Purification_Workflow Decision Workflow for Purifying 2-Phenylpropylamine HCl Start Crude 2-Phenylpropylamine HCl Assess Assess Physical State & Impurity Level Start->Assess Oily Oily / Highly Discolored Assess->Oily High Impurity Solid Crystalline Solid (Slightly Impure) Assess->Solid Low Impurity AcidBase Acid-Base Wash (Aq. HCl / Organic Solvent) Oily->AcidBase Recrystallize1 Recrystallization (e.g., from Acetone or IPA) Solid->Recrystallize1 AcidBase->Recrystallize1 Analyze1 Analyze Purity (TLC, GC, MP) Recrystallize1->Analyze1 Pure Pure Product (>99%) Analyze1->Pure Purity Met Impure Still Impure Analyze1->Impure Purity Not Met FreeBase Convert to Free Base (NaOH) & Extract Distill Vacuum Distillation of Free Base FreeBase->Distill ReSalt Re-form HCl Salt (HCl in Ether/IPA) Distill->ReSalt Analyze2 Analyze Purity ReSalt->Analyze2 Analyze2->Pure Purity Met Chromatography Column Chromatography Analyze2->Chromatography Still Impure Impure->FreeBase Option 1 Impure->Chromatography Option 2 Chromatography->Pure

Caption: Decision tree for purification strategy.

Experimental Protocols

Safety First: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for 2-Phenylpropylamine hydrochloride and all solvents and reagents used.[8][9][10] Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

Protocol 1: Recrystallization from a Single Solvent (Acetone)

This method is effective for crude material that is already in a solid form and contains moderate levels of impurities. Acetone is a good solvent choice for this purpose.[12]

Step-by-Step Methodology:

  • Dissolution: Place the crude 2-Phenylpropylamine hydrochloride (e.g., 10 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a minimal amount of acetone (e.g., start with 20-30 mL) and heat the mixture gently on a hot plate with stirring.[12] Continue adding small portions of acetone until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible, perform a hot filtration. Place a small amount of cotton or glass wool in a pre-heated funnel and filter the hot solution into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[1][12]

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[1][13]

  • Chilling: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold acetone to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white to off-white crystalline solid.

Protocol 2: Purification via Free-Basing and Re-Saltification

This is a highly effective method for removing a wide range of impurities, especially when the crude product is oily or heavily contaminated.

FreeBase_Purification cluster_0 Step 1: Basification cluster_1 Step 2: Extraction & Drying cluster_2 Step 3: Re-Saltification a Dissolve Crude HCl Salt in Water b Cool in Ice Bath a->b c Slowly Add 2M NaOH (aq) until pH > 12 b->c d Extract Free Base with Organic Solvent (e.g., Ether) c->d Formation of 2-Phenylpropylamine (free base) e Combine Organic Layers d->e f Dry over Anhydrous Na2SO4 e->f g Filter and Concentrate (Rotary Evaporator) f->g h Dissolve Purified Free Base in Anhydrous Ether g->h Purified Free Base Oil i Slowly Add HCl in Ether (or bubble HCl gas) h->i j Precipitate Forms i->j k Collect Crystals by Filtration Wash with Cold Ether & Dry j->k l l k->l Pure 2-Phenylpropylamine HCl

Caption: Workflow for purification via the free base.

Step-by-Step Methodology:

  • Free-Basing: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12). The free amine will separate as an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL for every 10 g of starting material).

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporator) to yield the crude free amine as an oil.

  • Distillation (Optional): For higher purity, the crude free amine can be purified by vacuum distillation.[4] (Boiling point of the free base is ~217-219 °C at atmospheric pressure, so vacuum is required to prevent decomposition).[14]

  • Re-Saltification: Dissolve the purified free amine in a minimal amount of a dry, non-polar solvent like anhydrous diethyl ether. While stirring, slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas through the solution) until precipitation ceases.

  • Isolation: Collect the resulting white precipitate (pure 2-Phenylpropylamine hydrochloride) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

ParameterRecrystallization (Acetone)Free-Base / Re-Saltification
Typical Starting Purity 80-95%< 80% or oily
Expected Final Purity >98%>99.5%
Approx. Solvent Volume 3-5 mL acetone per gram10-15 mL ether per gram
Key Advantage Fast, good for large scaleHigh purity, removes diverse impurities
Key Disadvantage Less effective for similar impuritiesMore steps, potential for material loss

References

  • Yadav, P. (2021, September 8). Purification Methods For Crude Drugs. YouTube. [Link]

  • Methylamine Supplier. (n.d.). 2-Phenylpropylamine. Retrieved from Methylamine Supplier. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from Biotage. [Link]

  • TDC. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]

  • Wikipedia. (n.d.). Phenylpropylamine. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). CN110283082A - A kind of preparation method of 3- phenylpropylamine.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from University of Lahore. [Link]

  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PHENYLPROPANOLAMINE HYDROCHLORIDE. Retrieved from Cleanchem Laboratories. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from Teledyne ISCO. [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet Phenylpropanolamine HCl. Retrieved from ScienceLab.com. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

Sources

Validation & Comparative

Comparative Activity of 2-Phenylpropylamine Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the enantiomers of 2-Phenylpropylamine hydrochloride (also known as


-Methylphenethylamine  or BMPEA ), a positional isomer of amphetamine.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Disambiguation

2-Phenylpropylamine (


-Methylphenethylamine, BMPEA)  is a structural isomer of Amphetamine (

-Methylphenethylamine)
. While amphetamine is a potent central nervous system (CNS) stimulant controlled globally, BMPEA has emerged in "dietary supplements" (e.g., Acacia rigidula extracts) and presents a distinct pharmacological profile.

This guide focuses on the specific activity of the (


)-  and (

)-
enantiomers of BMPEA. Unlike amphetamine, where the (

)-isomer (dextroamphetamine) is the primary eutomer for dopamine release, BMPEA exhibits a complex profile where the (

)-enantiomer
drives trace amine-associated receptor 1 (TAAR1) agonism, while the (

)-enantiomer
is theoretically implicated in direct adrenergic receptor binding due to steric homology with norepinephrine.
Chemical Identity Comparison[1][2][3][4][5][6][7]
Feature2-Phenylpropylamine (BMPEA) Amphetamine
IUPAC Name 2-phenylpropan-1-amine1-phenylpropan-2-amine
Structure Phenyl ring


-Carbon (with Methyl)


-Carbon

Amine
Phenyl ring


-Carbon


-Carbon (with Methyl)

Amine
Key Mechanism TAAR1 Agonist, NET SubstrateDAT/NET Releaser, TAAR1 Agonist
Potency (Pressor) ~1/700

Epinephrine
~1/20

Epinephrine
Primary Enantiomers (

)-(+)-BMPEA, (

)-(-)-BMPEA
(

)-(+)-Amphetamine, (

)-(-)-Amphetamine

Pharmacological Profile: (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> )- vs. ( )- Enantiomers[5][7][10]

The pharmacological divergence between the enantiomers of 2-phenylpropylamine is dictated by the steric placement of the


-methyl group.
A. TAAR1 Agonism (The ( )-Dominant Pathway)

Research by Wainscott et al. (2007) indicates that the (


)-(-)-isomer  of 

-methylphenethylamine is the eutomer for the human Trace Amine-Associated Receptor 1 (hTAAR1).
  • (

    
    )-(-)-BMPEA:  Exhibits potency comparable to 
    
    
    
    -phenethylamine (
    
    
    -PEA) at hTAAR1 (
    
    
    1-2
    
    
    M range).
  • (

    
    )-(+)-BMPEA:  Significantly lower potency at TAAR1.
    
  • Mechanism: Activation of TAAR1 in presynaptic neurons inhibits the firing of dopaminergic neurons and modulates monoamine transporter function, potentially limiting the addiction liability compared to amphetamine.

B. Transporter Activity (NET vs. DAT)

Unlike amphetamine, which potently releases dopamine (DA) via the dopamine transporter (DAT), BMPEA (racemic) is a preferential substrate for the Norepinephrine Transporter (NET) .[1]

  • Selectivity: BMPEA shows ~10-fold lower potency than amphetamine at NET and negligible activity at DAT in comparative assays (Pawar et al., 2015).

  • Enantiomeric Contribution: While specific

    
     data for separated enantiomers at NET is sparse in public literature, structure-activity relationships (SAR) suggest the (
    
    
    
    )-isomer
    may have higher affinity for adrenergic targets due to the
    
    
    -methyl group mimicking the
    
    
    -hydroxyl group of (
    
    
    )-norepinephrine in 3D space.
C. Hemodynamic Effects[10]
  • Pressor Effect: Racemic BMPEA increases blood pressure (BP) in vivo but requires significantly higher doses than amphetamine.

  • Causality: The pressor effect is mediated primarily through peripheral NET inhibition and direct adrenergic stimulation, rather than central dopamine release.

Summary Data Table
Parameter(

)-(-)-BMPEA
(

)-(+)-BMPEA
Racemic BMPEA (

)-Amphetamine (Ref)
hTAAR1 Potency (

)
High (~1.0

M)
LowModerateHigh (~0.9

M)
NET Uptake Inhibition ModerateHigh (Predicted)

nM

nM
DAT Uptake Inhibition NegligibleNegligibleWeakPotent
Pressor Potency LowModerate~10% of Amphetamine100%

Mechanism of Action Visualization

The following diagram illustrates the differential signaling pathways. (


)-BMPEA activates the intracellular TAAR1-cAMP pathway, while the racemic mixture (driven by 

) interacts with the membrane-bound NET.

BMPEA_Mechanism cluster_cell Presynaptic Noradrenergic Neuron BMPEA_S (S)-(-)-BMPEA TAAR1 Intracellular TAAR1 (GPCR) BMPEA_S->TAAR1 High Affinity Agonist BMPEA_R (R)-(+)-BMPEA NET Norepinephrine Transporter (NET) BMPEA_R->NET Substrate/Blocker Gs Gαs Protein TAAR1->Gs NE_Release Norepinephrine Efflux (Peripheral) NET->NE_Release Reverse Transport AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA PKA->NET Phosphorylation (Internalization) BP_Rise Increased Blood Pressure NE_Release->BP_Rise

Caption: Divergent signaling: (S)-BMPEA targets intracellular TAAR1, while (R)-BMPEA targets surface NET.

Experimental Protocols

To validate the comparative activity, researchers must first isolate the enantiomers and then assay them in a controlled environment.

Protocol A: Enantioseparation via Chiral HPLC

Since BMPEA is often synthesized as a racemate via the reduction of 2-phenyl-2-nitropropane or 2-phenylpropionitrile, separation is required.

  • Sample Preparation: Dissolve 10 mg of racemic 2-phenylpropylamine HCl in 10 mL of Ethanol/Hexane (10:90 v/v).

  • Column Selection: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). This column is standard for

    
    -chiral amines.
    
  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is critical to suppress peak tailing of the primary amine.

  • Conditions: Flow rate 0.5 mL/min, UV detection at 210 nm and 254 nm.

  • Validation: Inject authentic (

    
    )-(+)-BMPEA standard (Sigma-Aldrich) to identify the retention time of the (
    
    
    
    )-isomer (typically elutes second on OD-H, but must be verified).
Protocol B: In Vitro TAAR1 cAMP Accumulation Assay

This protocol (adapted from Wainscott et al.) measures the functional potency of the isomers.

  • Cell Line: HEK-293 cells stably transfected with hTAAR1 .

  • Seeding: Plate cells at 20,000 cells/well in 96-well plates coated with poly-D-lysine. Incubate 24h.

  • Treatment:

    • Prepare serial dilutions (

      
       M to 
      
      
      
      M) of (
      
      
      )-BMPEA, (
      
      
      )-BMPEA, and
      
      
      -PEA (positive control).
    • Add IBMX (500

      
      M) to inhibit phosphodiesterase (preventing cAMP breakdown).
      
    • Incubate cells with drug solutions for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET cAMP kit (e.g., Lance Ultra).

  • Analysis: Plot Log[Concentration] vs. Response. Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Expectation: (

      
      )-BMPEA should show an 
      
      
      
      M; (
      
      
      )-BMPEA should be significantly less potent (
      
      
      M).

Synthesis & Stereochemical Flow

Understanding the origin of the enantiomers is vital for study design.

Synthesis_Resolution Start Precursor: 2-Phenylpropionitrile Reaction Catalytic Hydrogenation (Pd/C, H2, HCl) Start->Reaction Racemate Racemic (±)-BMPEA HCl Reaction->Racemate Resolution Chemical Resolution (L-Tartaric Acid) Racemate->Resolution Salt_S (S)-BMPEA-Tartrate (Crystallizes) Resolution->Salt_S Selective Crystallization Salt_R (R)-BMPEA-Tartrate (Remains in Mother Liquor) Resolution->Salt_R Base_S Base Liberation (NaOH) (S)-(-)-BMPEA Salt_S->Base_S Base_R Base Liberation (NaOH) (R)-(+)-BMPEA Salt_R->Base_R

Caption: Classical resolution pathway to isolate (S)- and (R)-BMPEA from racemic precursor.

References

  • Wainscott, D. B., et al. (2007). "Pharmacologic characterization of the cloned human trace amine-associated receptor1 (TAAR1) and evidence for species differences with the rat TAAR1."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Pawar, R. S., et al. (2015). "The Supplement Adulterant

    
    -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters." Drug Testing and Analysis. Link
    
  • Cohen, P. A., et al. (2015). "Presence of the isomer of amphetamine,

    
    -methylphenethylamine, in dietary supplements." Drug Testing and Analysis. Link
    
  • Graham, B. E., et al. (1945). "Phenyl propyl and phenyl isopropyl amines." Industrial & Engineering Chemistry. Link

Sources

Technical Comparison Guide: 2-Phenylpropylamine Hydrochloride vs. Leading TAAR1 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpropylamine hydrochloride (also known as


-methylphenethylamine  or 

-Me-PEA
) is a structural isomer of amphetamine and a derivative of the endogenous trace amine

-phenethylamine (

-PEA). While amphetamine (

-methylphenethylamine) is a potent psychostimulant with high affinity for the Trace Amine-Associated Receptor 1 (TAAR1), 2-phenylpropylamine presents a distinct pharmacological profile.

This guide evaluates 2-phenylpropylamine as a TAAR1 agonist , comparing its potency (


), efficacy (

), and signaling bias against standard comparators: the endogenous ligand

-PEA
, the synthetic stimulant Amphetamine , and the selective clinical candidate RO5263397 .

Key Finding: 2-Phenylpropylamine acts as a full agonist at human TAAR1 with micromolar potency (


), making it approximately 2-fold less potent than amphetamine and 10-fold less potent than 

-PEA, yet capable of eliciting comparable maximal efficacy (

).

Pharmacological Profile & Mechanism of Action[1][2][3][4][5]

Structural Activity Relationship (SAR)

The TAAR1 binding pocket is highly sensitive to steric bulk around the ethylamine side chain.

  • 
    -PEA:  Unsubstituted ethyl chain; optimal flexibility for binding.
    
  • Amphetamine (

    
    -Me):  Methyl group at the 
    
    
    
    -carbon protects against MAO degradation but slightly constrains binding conformation.
  • 2-Phenylpropylamine (

    
    -Me):  Methyl group at the 
    
    
    
    -carbon introduces steric hindrance near the aromatic ring, slightly reducing affinity compared to the
    
    
    -methyl isomer, but retaining full agonist capability.
Signaling Pathway

Upon binding 2-phenylpropylamine, TAAR1 couples primarily to the


 protein , stimulating adenylyl cyclase (AC) and increasing intracellular cAMP. Secondary coupling to 

mobilizes intracellular calcium. This signaling cascade triggers the phosphorylation of monoamine transporters (DAT, SERT), often leading to their internalization or reversal, which modulates synaptic monoamine levels.

TAAR1_Signaling Agonist 2-Phenylpropylamine TAAR1 TAAR1 Receptor (GPCR) Agonist->TAAR1 Binding Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylation Efflux Neurotransmitter Efflux/Internalization DAT->Efflux Modulation

Figure 1: Canonical TAAR1 signaling pathway activated by 2-phenylpropylamine, leading to PKA-mediated transporter modulation.

Comparative Performance Analysis

The following data aggregates experimental results from human (hTAAR1) and rodent (rTAAR1/mTAAR1) assays. Note that species differences are significant in TAAR1 pharmacology.[1]

Table 1: Agonist Potency and Efficacy Comparison
CompoundStructure NoteTAAR1 Potency (

)
Efficacy (

)
Functional Class

-Phenethylamine
Endogenous trace amine0.1 – 0.8

M
100%Full Agonist
Amphetamine

-Methyl-PEA
0.5 – 1.0

M
95-100%Full Agonist
2-Phenylpropylamine

-Methyl-PEA
2.1

M
~77%Full/Partial Agonist
Tyramine 4-OH-PEA0.8 – 2.0

M
100%Full Agonist
RO5263397 Synthetic Spirocyclic0.02

M (20 nM)
~60-80%Potent Partial Agonist

Analysis:

  • Potency: 2-Phenylpropylamine is approximately 2-4x less potent than Amphetamine and Tyramine. It requires higher concentrations to achieve the same receptor activation threshold.

  • Efficacy: With an

    
     of 77%, it behaves as a robust agonist, though slightly less efficacious than the endogenous ligand 
    
    
    
    -PEA. This suggests it may act as a partial agonist in systems with low receptor reserve.
  • Selectivity: Unlike Amphetamine, which has high affinity for DAT/NET transporters directly, 2-phenylpropylamine's primary mode of action at these concentrations is receptor-mediated, though transporter interactions occur at higher concentrations.

Experimental Protocol: In Vitro cAMP Accumulation Assay

To validate the activity of 2-phenylpropylamine hydrochloride against TAAR1, the following TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) protocol is recommended. This assay measures the accumulation of cAMP, the primary downstream messenger of


 activation.
Materials & Reagents
  • Cell Line: HEK-293 cells stably expressing human TAAR1 (hTAAR1).

  • Ligands: 2-Phenylpropylamine HCl (Test),

    
    -PEA (Reference).
    
  • Assay Kit: LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Dynamic 2 (Cisbio).

  • Buffer: HBSS containing 500

    
    M IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
    
Step-by-Step Methodology
  • Cell Preparation:

    • Harvest HEK-hTAAR1 cells and resuspend in stimulation buffer at

      
       cells/mL.
      
    • Dispense 5

      
      L of cell suspension (1,000 cells) into each well of a 384-well white opti-plate.
      
  • Compound Treatment:

    • Prepare serial dilutions of 2-phenylpropylamine HCl in stimulation buffer (Range:

      
       M to 
      
      
      
      M).
    • Add 5

      
      L of compound solution to respective wells.
      
    • Include Vehicle control (Basal cAMP) and 10

      
      M Forskolin (Maximal cAMP control).
      
    • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection (TR-FRET):

    • Add 5

      
      L of cAMP-d2 working solution (Acceptor).
      
    • Add 5

      
      L of Anti-cAMP-Cryptate working solution (Donor).
      
    • Incubate for 1 hour at RT in the dark.

  • Data Acquisition & Analysis:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision).

    • Calculate the Ratio (

      
      ).
      
    • Normalization: Convert ratios to cAMP concentrations using a standard curve.

    • Curve Fitting: Plot Log[Agonist] vs. Response using a 4-parameter logistic equation to determine

      
      .
      

Assay_Workflow Step1 Harvest HEK-hTAAR1 Resuspend w/ IBMX Step2 Add 2-PPA (Serial Dilution) Step1->Step2 Step3 Incubate 30 min @ RT Step2->Step3 Step4 Add TR-FRET Detection Reagents Step3->Step4 Step5 Read Plate (665/615 nm) Step4->Step5 Step6 Calculate EC50 Step5->Step6

Figure 2: Workflow for validating 2-phenylpropylamine potency via cAMP accumulation.

References

  • MedChemExpress. "2-Phenylpropan-1-amine hydrochloride TAAR1 Agonist Activity." MedChemExpress Product Guide. Link

  • Broadley, K. J., et al. (2024). "In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements." Nutrients. Link

  • Gainetdinov, R. R., et al. (2018). "Trace Amines and Their Receptors." Pharmacological Reviews. Link

  • Reese, E. A., et al. (2007). "Trace Amine-Associated Receptor 1 Displays Species-Dependent Stereoselectivity for Isomers of Methamphetamine, Amphetamine, and Para-Hydroxyamphetamine."[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. "2-Phenylpropylamide: A Technical Guide on its Presumed Mechanism of Action as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist." BenchChem Technical Guides. Link

Sources

Comparative Efficacy Profile: 2-Phenylpropylamine Hydrochloride vs. Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenylpropylamine hydrochloride (also known as


-Methylphenethylamine or 

-Me-PEA) is a positional isomer of amphetamine (

-Methylphenethylamine). Despite sharing an identical molecular formula (

), the shift of the methyl group from the

-carbon to the

-carbon fundamentally alters its pharmacodynamic profile.

While amphetamine is a potent, balanced releaser of dopamine (DA) and norepinephrine (NE), 2-Phenylpropylamine exhibits a distinct selectivity profile favoring the Norepinephrine Transporter (NET) over the Dopamine Transporter (DAT). This guide delineates the mechanistic divergence, efficacy data, and experimental protocols required to characterize this compound against its structural analogs.

Structural & Pharmacological Characterization[1][2][3][4][5][6]

Structure-Activity Relationship (SAR)

The efficacy of phenethylamines is governed by steric interactions at the monoamine transporters (MATs) and resistance to metabolic degradation by Monoamine Oxidase (MAO).

  • Amphetamine (

    
    -Me-PEA):  The 
    
    
    
    -methyl group sterically hinders MAO access, increasing oral bioavailability and duration. It also maintains high affinity for both DAT and NET.
  • 2-Phenylpropylamine (

    
    -Me-PEA):  The 
    
    
    
    -methyl group provides some MAO resistance compared to Phenethylamine (PEA) but significantly reduces affinity for DAT. The molecule retains efficacy at NET and Trace Amine-Associated Receptor 1 (TAAR1).
Mechanism of Action: The Dual-Switch Model

2-Phenylpropylamine operates via two synergistic mechanisms:

  • Transporter Substrate Activity: It enters the presynaptic neuron primarily via NET. Once intracellular, it disrupts vesicular storage (VMAT2 interaction), raising cytosolic monoamine levels.

  • TAAR1 Agonism: It binds to the intracellular G-protein coupled receptor TAAR1.[1] This triggers a signaling cascade (cAMP/PKA/PKC) that phosphorylates transporters, reversing their direction to efflux neurotransmitters into the synapse.

TAAR1_Signaling Agonist 2-Phenylpropylamine (Agonist) TAAR1 TAAR1 Receptor (Intracellular) Agonist->TAAR1  Binds Gs Gs Protein TAAR1->Gs  Couples AC Adenylyl Cyclase Gs->AC  Activates cAMP cAMP Increase AC->cAMP  Synthesizes PKA PKA Activation cAMP->PKA  Activates DAT_NET DAT/NET Phosphorylation PKA->DAT_NET  Phosphorylates Efflux Neurotransmitter Efflux (Reverse Transport) DAT_NET->Efflux  Induces Reversal

Figure 1: Signal transduction pathway for TAAR1-mediated monoamine efflux.

Comparative Efficacy Data

The following data aggregates competitive uptake inhibition (


) and release potency (

) values from synaptosomal assays. Note the order of magnitude difference in DAT potency between Amphetamine and 2-Phenylpropylamine.
Table 1: Transporter Potency Profile (Rat Synaptosomes)
CompoundTargetFunctionPotency (

/

)
Relative Potency (vs. Amph)
Amphetamine NET Release~15 - 40 nM 1.0x (Reference)
DAT Release~20 - 50 nM 1.0x (Reference)
2-Phenylpropylamine NET Release~150 - 450 nM ~0.1x (10-fold weaker)
DAT Release~2,000 - 5,000 nM ~0.01x (100-fold weaker)
Phenethylamine (PEA) NET Release~150 nM Similar to 2-PPA
DAT Release~2,500 nM Similar to 2-PPA

Data Interpretation:

  • NET Selectivity: 2-Phenylpropylamine retains moderate potency at NET, explaining its ability to induce pressor effects (increased blood pressure) similar to amphetamine.[2]

  • DAT Weakness: The weak activity at DAT suggests a significantly lower potential for locomotor stimulation and euphoria compared to amphetamine, classifying it more as a sympathomimetic than a psychostimulant.

Experimental Protocols

To validate the efficacy profile of 2-Phenylpropylamine, researchers should utilize a Dual-Isotope Synaptosomal Uptake/Release Assay . This protocol distinguishes between simple reuptake inhibition and active release.

Protocol A: Synaptosomal Preparation & Release Assay

Objective: Quantify the ability of the test compound to reverse transporter flux.

Reagents:

  • Radioisotopes:

    
     and 
    
    
    
    .
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer with ascorbic acid and pargyline (MAO inhibitor).

  • Tissue: Rat striatum (for DAT) and prefrontal cortex (for NET).

Workflow:

  • Isolation: Homogenize tissue in 0.32M sucrose; centrifuge at 1,000g (10 min) to remove debris. Centrifuge supernatant at 12,000g (20 min) to pellet synaptosomes.

  • Pre-loading: Resuspend P2 pellet in KRH buffer. Incubate with

    
     (5 nM) or 
    
    
    
    (10 nM) for 20 minutes at 37°C to load the vesicles.
  • Washing: Wash synaptosomes twice to remove extracellular radioactivity.

  • Release Phase: Aliquot pre-loaded synaptosomes into tubes containing the test compound (2-Phenylpropylamine) at varying concentrations (

    
     to 
    
    
    
    M).
  • Incubation: Incubate for 5 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

    • Calculation: % Release = (Control - Treated) / Control * 100.

Experimental_Workflow Step1 Tissue Homogenization Step2 Synaptosome Isolation (P2) Step1->Step2 Step3 Pre-load with [3H]-Ligand Step2->Step3 Step4 Add 2-PPA (Challenge) Step3->Step4 Step5 Rapid Filtration Step4->Step5 Step6 Scintillation Counting Step5->Step6

Figure 2: Workflow for measuring monoamine release efficacy.

Safety & Toxicological Profile

The safety margin of 2-Phenylpropylamine is distinct from amphetamine due to its lower CNS penetration and efficacy.

  • Hemodynamic Effects:

    • 2-Phenylpropylamine produces dose-dependent increases in blood pressure (pressor response) comparable to amphetamine.[3][4]

    • Mechanism:[1][5][6][7] Peripheral NET substrate activity leading to noradrenergic efflux in the sympathetic nervous system.

    • Risk:[3][6][7][8] Hypertensive crisis potential exists at high doses, despite the lack of central stimulation.

  • Acute Toxicity (Rodent Models):

    • Amphetamine LD50: ~10-30 mg/kg (i.v., rat).

    • 2-Phenylpropylamine LD50: ~50 mg/kg (i.v., rat).[9]

    • Observation: While less toxic than amphetamine, the margin is narrow. The primary cause of lethality is often cardiovascular collapse rather than CNS-mediated convulsions.

References

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[1][10][11][7][9] Link

  • Cohen, P. A., et al. (2015). The stimulant β-methylphenylethylamine (BMPEA) in dietary supplements.[12] Drug Testing and Analysis. Link

  • Schindler, C. W., et al. (2019).[2][4] The Supplement Adulterant

    
    -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine transporters and psychostimulant drugs.[13] European Journal of Pharmacology. Link

  • Berry, M. D. (2004). Mammalian central nervous system trace amines.[14] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry. Link

Sources

A Head-to-Head Comparison for the Modern Laboratory: 2-Phenylpropylamine Hydrochloride vs. Phenylpropanolamine

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The world of sympathomimetic amines is populated by a vast array of structurally related compounds, each with nuanced pharmacological profiles. Among these, 2-Phenylpropylamine (also known as β-Methylphenethylamine or BMPEA) and Phenylpropanolamine (PPA) represent a compelling case study in how subtle molecular differences can lead to significant divergence in application, safety, and regulatory standing. While Phenylpropanolamine was once a ubiquitous component in over-the-counter decongestants and appetite suppressants, its association with significant health risks led to its withdrawal from many markets.[1][2][3][4] Conversely, 2-Phenylpropylamine, a positional isomer of amphetamine, has emerged in different contexts, including as an adulterant in dietary supplements and as a subject of pharmacological research.[5][6][7]

This guide provides a comprehensive, head-to-head comparison of these two molecules, moving from fundamental physicochemical properties to complex pharmacological actions and analytical differentiation. Our objective is to equip researchers and drug development professionals with the detailed, evidence-based insights required to understand these compounds for research, safety testing, or forensic analysis.

Section 1: Physicochemical Properties and Stereochemistry

At first glance, the two compounds appear remarkably similar. Both share the same molecular formula (C₉H₁₃N) and a nearly identical molar mass.[2] The critical distinction lies in the placement of their functional groups, a difference that fundamentally alters their interaction with biological systems.

  • Phenylpropanolamine (PPA) , or (1RS,2SR)-2-amino-1-phenylpropan-1-ol, is a substituted phenethylamine with a hydroxyl group (-OH) on the beta-carbon and the amino group (-NH₂) on the alpha-carbon relative to the phenyl ring.[1][2]

  • 2-Phenylpropylamine , or 2-phenylpropan-1-amine, lacks the hydroxyl group and is characterized by the phenyl group being attached to the second carbon of the propane chain, with the amine group at the terminal position.[8][9] It is a positional isomer of amphetamine (1-phenylpropan-2-amine).[5][10]

This structural variance has significant implications for properties like lipophilicity. PPA, with its hydroxyl group, is more hydrophilic than many other amphetamines, which influences its ability to cross the blood-brain barrier.[2]

Property2-Phenylpropylamine HydrochloridePhenylpropanolamine Hydrochloride
IUPAC Name 2-phenylpropan-1-amine;hydrochloride[11](1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride[12]
Synonyms β-Methylphenethylamine HCl, BMPEA HCl[11]Norephedrine HCl, Propadrine[2][12]
Molecular Formula C₉H₁₄ClN[11]C₉H₁₄ClNO[12]
Molar Mass 171.67 g/mol [11]187.66 g/mol [12][13]
Appearance Crystalline solidOdorless white to creamy-white crystalline powder[12]
Key Structural Difference Phenyl group at C2, Amine at C1, No hydroxyl groupPhenyl group at C1, Amine at C2, Hydroxyl group at C1[1]

Section 2: Mechanism of Action - A Tale of Two Amines

Both compounds function as sympathomimetic agents, meaning they mimic the effects of the sympathetic nervous system. However, their precise mechanisms of action diverge, accounting for their different pharmacological and toxicological profiles.

Phenylpropanolamine (PPA) primarily acts as an indirect-acting sympathomimetic. Its main mechanism is to stimulate the release of norepinephrine from presynaptic nerve terminals.[12][14][15] It also acts as a norepinephrine reuptake inhibitor to a lesser extent, prolonging the neurotransmitter's presence in the synaptic cleft.[1][14] While it was once thought to be a direct agonist at adrenergic receptors, evidence shows it has only weak or negligible affinity for them.[2] The released norepinephrine then activates postsynaptic α- and β-adrenergic receptors, leading to effects like vasoconstriction (useful as a decongestant) and appetite suppression.[12][15][16]

2-Phenylpropylamine (BMPEA) also functions as a monoamine releasing agent, with a preference for norepinephrine over dopamine. Studies in rat brain synaptosomes show it is a substrate for both the norepinephrine transporter (NET) and the dopamine transporter (DAT), though it is substantially less potent than amphetamine.[5] Like amphetamine, it is also an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which plays a crucial role in modulating monoaminergic neurotransmission.[10] Its action at peripheral norepinephrine transporters is significant and contributes to its pressor (blood pressure-raising) effects.[5][8]

MOA_Comparison cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) TAAR1 TAAR1 Adrenergic_R Adrenergic Receptors (α, β) PPA Phenylpropanolamine (PPA) PPA->NE_Vesicle Stimulates Release PPA->NET Inhibits Reuptake BMPEA 2-Phenylpropylamine (BMPEA) BMPEA->NE_Vesicle Stimulates Release BMPEA->TAAR1 Agonist NE_Synapse->NET Reuptake NE_Synapse->Adrenergic_R Binds

Caption: Comparative mechanism of action at the adrenergic synapse.

Section 3: Pharmacological Profiles and Applications

The differing mechanisms translate into distinct pharmacological effects and historical uses.

Phenylpropanolamine was widely used for two primary indications:

  • Nasal Decongestant: By causing vasoconstriction in the nasal mucosa, it effectively reduced swelling and congestion.[2][12][16]

  • Appetite Suppressant: Its central effects on the hypothalamus helped to control appetite, leading to its inclusion in many weight-loss products.[2][16]

It is still used in veterinary medicine, particularly for treating urinary incontinence in dogs, by increasing the tone of the urethral sphincter.[17][18]

2-Phenylpropylamine has no approved medical use in humans. It has been investigated for its stimulant and pressor effects, which are similar to but less potent than amphetamine regarding locomotor activity.[5] Its presence has been noted primarily in the context of dietary supplements, where it is classified as an illegal adulterant, and as a substance of interest for doping control agencies.[6][7][9]

Section 4: Safety and Toxicological Assessment

The most critical point of divergence between these two compounds is their safety profile and regulatory history.

Phenylpropanolamine was voluntarily withdrawn from the U.S. market at the request of the Food and Drug Administration (FDA) in 2000.[2][3][19][20] This action was prompted by research, notably from a Yale University study, that demonstrated an association between PPA use and an increased risk of hemorrhagic stroke, particularly in women using it for appetite suppression.[17][21] Other serious side effects include hypertension, restlessness, and arrhythmias.[16]

2-Phenylpropylamine , while not having the same history of widespread clinical use, presents its own safety concerns. As a stimulant, it can significantly elevate blood pressure.[5][8] Due to its structural similarity to amphetamine and its unapproved status, its full toxicological profile in humans is not well-characterized, but its potential for cardiovascular adverse events is a primary concern.[6] It is considered a controlled substance in many regions due to its potential for misuse in illicit drug manufacturing.[22]

Section 5: Analytical Differentiation - Experimental Protocol

Distinguishing between these structurally similar compounds is a common challenge in forensic, clinical, and quality control laboratories. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for this purpose.

Rationale for GC-MS: GC provides excellent separation of volatile and semi-volatile compounds, while MS offers highly specific identification based on mass-to-charge ratio and fragmentation patterns. For polar molecules like amines, derivatization is often employed to improve chromatographic peak shape and thermal stability.

Protocol: GC-MS Analysis of 2-Phenylpropylamine and Phenylpropanolamine
  • Sample Preparation (e.g., from a supplement matrix or biological fluid):

    • a. Accurately weigh 100 mg of the homogenized sample into a centrifuge tube.

    • b. Add an internal standard (e.g., Amphetamine-d5) to correct for extraction variability.

    • c. Perform a liquid-liquid extraction. Add 5 mL of a suitable organic solvent (e.g., ethyl acetate) and 1 mL of 1.0 M sodium hydroxide to basify the sample, facilitating the extraction of the free amines into the organic layer.

    • d. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • e. Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Causality: Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[23] This increases volatility and thermal stability, resulting in sharper, more symmetrical peaks on the GC column.

    • a. Reconstitute the dried extract in 50 µL of MSTFA and 50 µL of ethyl acetate.

    • b. Cap the vial tightly and heat at 70°C for 20 minutes to ensure complete reaction.

    • c. Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.[24]

    • Column: HP-5ms (or equivalent) 30 m x 0.25 mm x 0.25 µm.

    • Injection Volume: 1 µL, splitless mode.

    • Oven Program: Initial temp 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range 40-550 amu or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions for each derivatized compound.

  • Data Analysis:

    • Identification is based on the retention time and the resulting mass spectrum compared to a certified reference standard. The TMS-derivatized PPA will have a different retention time and a distinct mass spectrum (due to the additional TMS group on the hydroxyl) compared to the TMS-derivatized 2-Phenylpropylamine.

GCMS_Workflow Sample Sample Homogenization Extraction Liquid-Liquid Extraction (Basified) Sample->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Derivatization Derivatization with MSTFA (70°C for 20 min) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (HP-5ms Column) GC_Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection & Analysis Ionization->Detection

Caption: A typical experimental workflow for GC-MS analysis.

Section 6: Regulatory Landscape

  • Phenylpropanolamine: Banned for over-the-counter human use in the United States since 2005 due to safety concerns.[2] It was also withdrawn from markets in Canada, Australia, Singapore, and India, although some judicial decisions have occasionally complicated the ban in certain regions.[2][19] It remains available for veterinary use in some countries.[2][17]

  • 2-Phenylpropylamine (BMPEA): Does not meet the definition of a dietary ingredient and is considered an unapproved and illegal adulterant by the FDA when found in dietary supplements.[7] It is also classified as a doping agent by the World Anti-Doping Agency (WADA).[9] Its sale and possession may be controlled under laws related to amphetamine analogues in various jurisdictions.[22]

Conclusion

While 2-Phenylpropylamine hydrochloride and Phenylpropanolamine are close structural relatives, they are far from interchangeable. Phenylpropanolamine's history is a cautionary tale of a widely used drug whose significant cardiovascular risks, particularly the danger of hemorrhagic stroke, led to its removal from human medicine in many parts of the world. In contrast, 2-Phenylpropylamine is a compound with no history of therapeutic approval, viewed by regulatory agencies as an illegal supplement adulterant and a potential doping agent. For the scientific community, understanding the subtle yet critical differences in their structure, mechanism of action, and safety profiles is paramount for accurate analytical testing, toxicological assessment, and informed research and development.

References

A consolidated list of authoritative sources cited within this guide.

  • Title: Phenylpropanolamine for Urinary Incontinence | Today's Veterinary Practice Source: Today's Veterinary Practice URL: [Link]

  • Title: Phenylpropanolamine | C9H13NO | CID 10297 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Phenylpropylamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: β-Methylphenethylamine - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]

  • Title: Phenylpropanolamine Hydrochloride | C9H14ClNO | CID 62943 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Phenylpropanolamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PHENYLPROPANOLAMINE - Mar Vista Animal Medical Center Source: Mar Vista Animal Medical Center URL: [Link]

  • Title: What is Phenylpropanolamine Hydrochloride used for? Source: Patsnap Synapse URL: [Link]

  • Title: Phenylpropanolamine HCl 25 mg/mL Oral Liquid - vet medication Source: Bayview Pharmacy URL: [Link]

  • Title: What is the mechanism of Phenylpropanolamine Hydrochloride? Source: Patsnap Synapse URL: [Link]

  • Title: Phenylpropanolamine - Clinician's Brief Source: Clinician's Brief URL: [Link]

  • Title: 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 2-phenyl-propylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: 2-Phenylpropylamine - Methylamine Supplier Source: Methylamine Supplier URL: [Link]

  • Title: The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters Source: PubMed Central (PMC) URL: [Link]

  • Title: AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION Source: Journal of IMAB URL: [Link]

  • Title: Phenylpropanolamine (PPA) Information Page Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications Source: Federal Register URL: [Link]

  • Title: Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: FDA ISSUES PUBLIC HEALTH WARNING ON PHENYLPROPANOLAMINE Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Distinguishing the Analytical Method from the Analytical Procedure to Support the USP Analytical Procedure Life Cycle Paradigm Source: ResearchGate URL: [Link]

  • Title: Gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in human hair and hair sections Source: ResearchGate URL: [Link]

  • Title: BMPEA: A prohibited ingredient Source: Operation Supplement Safety URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy Source: AAFS URL: [Link]

  • Title: Withdrawal Of Phenylpropanolamine(PPA) Products Source: Ministry of Health Singapore URL: [Link]

  • Title: 510(k) SUBSTANTIAL EQUIVALENCE DETERMINATION DECISION SUMMARY Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA did not ban PPA Source: The BMJ URL: [Link]

  • Title: BMPEA in Dietary Supplements Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This is particularly critical for active pharmaceutical ingredients (APIs) and their intermediates, where even trace impurities can have significant implications for safety, efficacy, and stability. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for confirming the purity of synthesized 2-Phenylpropylamine hydrochloride.

The narrative that follows is designed to move beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating system of analysis. By integrating multiple orthogonal analytical techniques, we can build a comprehensive and trustworthy purity profile.

The Importance of a Multi-Pronged Purity Analysis

A single analytical method is rarely sufficient to definitively declare a compound as "pure." Each technique interrogates a different physicochemical property of the molecule. By employing a suite of methods, we create a multi-dimensional view of the sample, significantly increasing the confidence in its purity assessment. For 2-Phenylpropylamine hydrochloride, a primary amine salt, a combination of spectroscopic and chromatographic techniques, alongside a fundamental physical property measurement, provides a robust and reliable purity confirmation.

This guide will focus on a four-tiered approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and identify organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate the main compound from any process-related impurities or degradation products.

  • Melting Point Analysis: A classical and effective method to assess purity, as impurities typically depress and broaden the melting point range.

Tier 1: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Phenylpropylamine hydrochloride, ¹H NMR provides a detailed fingerprint of the proton environments within the molecule.

Causality of NMR Analysis

The proton chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H NMR spectrum are directly correlated to the molecular structure. Any deviation from the expected spectrum can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. The hydrochloride salt will exhibit distinct spectral features compared to the free base, primarily in the chemical shifts of protons near the protonated amine group.

Experimental Protocol: ¹H NMR of 2-Phenylpropylamine Hydrochloride

Objective: To acquire a high-resolution ¹H NMR spectrum to confirm the chemical structure and identify any proton-containing impurities.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized 2-Phenylpropylamine hydrochloride.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often a good choice for amine salts as the acidic N-H protons will exchange with deuterium, causing their signal to disappear, which can aid in peak assignment.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

Data Interpretation and Expected Spectrum

The ¹H NMR spectrum of 2-Phenylpropylamine hydrochloride is expected to show the following key signals:

Assignment Approximate Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic Protons (C₆H₅)7.2-7.4Multiplet5HThe five protons on the phenyl ring will appear as a complex multiplet.
Methine Proton (CH)~3.1-3.3Multiplet1HThis proton is adjacent to the phenyl group and the methylene group, resulting in complex splitting.
Methylene Protons (CH₂)~2.8-3.0Multiplet2HThese protons are diastereotopic and will likely appear as a complex multiplet.
Amine Protons (NH₃⁺)Variable (often broad)Singlet (broad)3HThe chemical shift is concentration and solvent dependent. In D₂O, this peak will exchange and disappear.
Methyl Protons (CH₃)~1.2-1.4Doublet3HSplit by the adjacent methine proton.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Trustworthiness: The presence of all expected signals with the correct integration and multiplicity provides strong evidence for the correct structure. The absence of significant unassigned peaks is indicative of high purity. Impurities from the synthesis, such as unreacted phenyl-2-propanone or byproducts from the reductive amination, would present their own characteristic signals.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Insert Sample into NMR Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_data Acquire Spectrum setup_params->acquire_data process_fid Process FID (FT, Phasing, Baseline Correction) acquire_data->process_fid integrate Integrate Peaks process_fid->integrate assign Assign Signals & Compare to Reference integrate->assign

Caption: Workflow for ¹H NMR analysis of 2-Phenylpropylamine hydrochloride.

Tier 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. This technique is invaluable for confirming the molecular weight of the synthesized compound.

Causality of MS Analysis

For 2-Phenylpropylamine hydrochloride, we expect to observe the molecular ion of the free base (2-Phenylpropylamine) after the loss of HCl in the ion source. The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the synthesized compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the 2-Phenylpropylamine hydrochloride sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC system.

Acquisition Parameters (Typical for ESI-Positive Mode):

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Cone Voltage: 20-40 V

  • Source Temperature: 100-150 °C

  • Desolvation Temperature: 250-350 °C

Data Interpretation and Expected Spectrum

The mass spectrum should display a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺.

  • Molecular Formula of Free Base (C₉H₁₃N): 135.1048 g/mol

  • Expected [M+H]⁺: 136.1126 m/z

The fragmentation pattern can also provide structural information. Common fragmentation pathways for primary amines include the loss of small neutral molecules.

Trustworthiness: The observation of the correct molecular ion peak, especially with high mass accuracy from HRMS, provides very strong evidence for the identity of the compound.

Visualization of the MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis prep_sol Prepare Dilute Solution infuse Direct Infusion or HPLC Introduction prep_sol->infuse ionize Electrospray Ionization (ESI) infuse->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect identify_ion Identify Molecular Ion Peak [M+H]⁺ detect->identify_ion compare_mass Compare with Theoretical Mass identify_ion->compare_mass

Caption: Workflow for ESI-MS analysis of 2-Phenylpropylamine hydrochloride.

Tier 3: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis for the quantification of APIs and the detection of impurities. A well-developed and validated HPLC method can provide a precise and accurate measure of the purity of 2-Phenylpropylamine hydrochloride.

Causality of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The retention time is a characteristic property of a compound under a specific set of conditions, and the peak area is proportional to its concentration. This allows for the quantification of the main component and any impurities.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Objective: To determine the purity of 2-Phenylpropylamine hydrochloride by quantifying the main peak area relative to the total peak area.

Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column, and a data acquisition system.

Chromatographic Conditions (A starting point for method development):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A time-based gradient can be employed to ensure the elution of any potential late-eluting impurities. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the synthesized 2-Phenylpropylamine hydrochloride in the mobile phase A or a suitable diluent (e.g., water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Interpretation

The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This method should be validated according to ICH Q2(R1) guidelines to ensure its accuracy, precision, linearity, and specificity.[1] A well-resolved peak for 2-Phenylpropylamine with no significant co-eluting peaks is a strong indicator of purity. Potential impurities from the synthesis, such as unreacted starting materials or byproducts, should be well-separated from the main peak.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases A and B prep_sample Prepare Sample Solution (0.1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample inject Inject Sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC purity analysis of 2-Phenylpropylamine hydrochloride.

Tier 4: Physical Property Confirmation by Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting point range.

Causality of Melting Point Analysis

This colligative property provides a simple yet effective way to assess the purity of a crystalline solid. A sharp melting point close to the literature value is a good indication of high purity.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting point range of the synthesized 2-Phenylpropylamine hydrochloride and compare it to the literature value.

Instrumentation: A calibrated melting point apparatus.

Procedure:

  • Ensure the sample is completely dry.

  • Finely powder a small amount of the crystalline sample.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/minute until the temperature is about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Data Interpretation
  • Literature Melting Point of 2-Phenylpropylamine hydrochloride: While some sources provide a range, a commonly cited value is around 158-161 °C. It is crucial to consult reliable chemical supplier data for the specific lot of a reference standard if available.

  • Pure Compound: A sharp melting point range of 1-2 °C.

  • Impure Compound: A depressed and broadened melting point range.

Trustworthiness: While not as specific as spectroscopic or chromatographic methods, a sharp melting point that aligns with the literature value provides valuable corroborating evidence of purity.

Visualization of the Melting Point Workflow

MP_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis dry_sample Ensure Sample is Dry pack_capillary Pack Capillary Tube dry_sample->pack_capillary place_in_app Place in Melting Point Apparatus pack_capillary->place_in_app heat_slowly Heat Slowly and Observe place_in_app->heat_slowly record_range Record Melting Point Range heat_slowly->record_range compare Compare to Literature Value record_range->compare

Caption: Workflow for melting point determination.

Comparison of Purity Confirmation Techniques

Technique Information Provided Advantages Limitations
¹H NMR Structural confirmation, identification of proton-containing impurities.Highly specific for structure, can identify and quantify impurities if standards are available.Not ideal for non-proton-containing impurities, can be less sensitive than HPLC for trace impurities.
Mass Spectrometry Molecular weight confirmation, elemental composition (HRMS).Highly sensitive, provides direct evidence of molecular formula.Isomeric compounds cannot be distinguished, not inherently quantitative without an internal standard.
HPLC Quantitative purity, separation of impurities.Highly sensitive and quantitative, can separate complex mixtures.Requires method development and validation, may not detect all impurities if they do not have a chromophore.
Melting Point Indication of purity based on physical properties.Simple, fast, and inexpensive.Non-specific, can be affected by polymorphism, not quantitative.

Troubleshooting and Interpretation of Impurities

The most common synthetic route to 2-Phenylpropylamine is the reductive amination of phenyl-2-propanone (P2P). Potential impurities can include:

  • Unreacted Phenyl-2-propanone: This would be visible in the ¹H NMR spectrum (presence of a methyl ketone singlet around 2.1 ppm) and as a separate peak in the HPLC chromatogram.

  • Over-alkylation Products: Secondary or tertiary amines could form if the reaction conditions are not carefully controlled. These would have distinct NMR and mass spectra.

  • Byproducts from the Reducing Agent: Depending on the reducing agent used (e.g., NaBH₃CN, H₂/Pd-C), byproducts may be present.

  • Residual Solvents: Solvents used in the synthesis and purification (e.g., methanol, ethanol, diethyl ether) are common impurities and can be readily identified and quantified by ¹H NMR.

A thorough analysis of the data from all four techniques will provide a high degree of confidence in the purity of the synthesized 2-Phenylpropylamine hydrochloride. For example, a sharp melting point, a clean ¹H NMR spectrum consistent with the structure, a single major peak in the HPLC chromatogram with >99% area, and a mass spectrum showing the correct molecular ion would collectively provide a very strong case for a highly pure compound.

References

  • PubChem. (n.d.). 2-Phenylpropylamine. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Nakashima, K., Kaddoumi, A., & Nakashima, K. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography, 16(7), 449-453. [Link][3]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Doughty, D., Painter, B., Pigou, P., & Johnston, M. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Forensic Chemistry, 9, 1-11. [Link][4]

  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). (2-Phenylpropyl)(propyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][5]

  • ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Retrieved from [Link][6]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][1]

Sources

Reproducibility Guide: 2-Phenylpropylamine Hydrochloride (β-Methylphenethylamine HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer "Identity Crisis"

In the field of trace amine research, 2-Phenylpropylamine hydrochloride (also known as


-methylphenethylamine or 

-Me-PEA) suffers from a critical reproducibility crisis driven by nomenclature ambiguity. It is a structural isomer of Amphetamine (

-methylphenethylamine), yet it possesses a distinct pharmacological profile.

Many experimental failures stem from three root causes:

  • Isomer Confusion: Inadvertent substitution with

    
    -methylphenethylamine (Amphetamine).
    
  • Enantiomeric Blindness: Treating the racemic mixture as functionally equivalent to the potent

    
    -(-) isomer.
    
  • Hygroscopic Hysteresis: Weighing errors due to rapid moisture uptake of the HCl salt.

This guide provides the rigorous controls necessary to generate reproducible data with


-Me-PEA, contrasting it objectively with its structural analogs.

Chemical Identity & Comparative Profiling

To ensure reproducibility, one must first validate the material's identity.


-Me-PEA is often synthesized via the catalytic hydrogenation of 2-phenylpropionitrile.[1] Impurities from this route (e.g., under-reduced imines) can alter receptor binding kinetics.
Table 1: Structural & Functional Comparison of C9H13N Isomers
Feature2-Phenylpropylamine HCl (

-Me-PEA)
Amphetamine HCl (

-Me-PEA)

-Phenethylamine HCl
(PEA)
Structure Methyl group on

-carbon
Methyl group on

-carbon
No methyl group
CAS No. 20388-87-8 300-62-9 (racemic)156-28-5
Primary Target TAAR1 Agonist (

nM)
DAT/NET Releaser & TAAR1 AgonistTAAR1 Agonist
Metabolic Stability Moderate (MAO substrate, but slower than PEA)High (MAO resistant due to

-Me)
Low (Rapid MAO-B degradation)
Key Utility Selective TAAR1 probe with reduced psychostimulant effectADHD treatment; PsychostimulantEndogenous trace amine reference
Visualizing the Isomer Shift

The following diagram illustrates the structural "slide" of the methyl group that fundamentally alters the pharmacology.

IsomerComparison cluster_0 The 'Identity Crisis' Isomers PEA Phenethylamine (PEA) (Base Scaffold) Rapidly Metabolized Alpha Amphetamine (Alpha-Methyl) High DAT Affinity Psychostimulant PEA->Alpha + Methyl on C-alpha Beta 2-Phenylpropylamine (Beta-Methyl) High TAAR1 Specificity Low DAT Affinity PEA->Beta + Methyl on C-beta Alpha->Beta Positional Isomerism (Distinct Pharmacology)

Figure 1: Structural relationship between PEA, Amphetamine, and the target molecule 2-Phenylpropylamine (


-Me-PEA).

Experimental Protocols for Reproducibility

Protocol A: Sourcing & Purity Validation (The "Self-Validating" Step)

Causality: Commercial sources of


-Me-PEA vary wildly in enantiomeric excess (

). The

-(-) isomer is approximately 3-fold more potent at TAAR1 than the

- isomer. Using a racemic mixture without quantification introduces a 50% variance in effective potency.

Step-by-Step Validation:

  • Dissolution: Dissolve 1 mg of sample in 1 mL of MeOH:H2O (50:50).

  • Chiral Chromatography: Do NOT use standard C18 columns.

    • Column: Chiralpak AD-H or equivalent polysaccharide-based stationary phase.

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1) for normal phase or validated RP-chiral method.

  • Criteria: If

    
    , the data must be normalized to the active enantiomer content.
    
Protocol B: Handling Hygroscopic Salts

Causality: The HCl salt of 2-phenylpropylamine is significantly hygroscopic. Exposure to ambient humidity (RH > 40%) for >15 minutes can result in water uptake of 2-5% by weight, skewing molar concentration calculations.

Handling Workflow:

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Weighing: Perform all weighing operations within a desiccated glove box or nitrogen-purged environment.

  • Solvation: Immediately solvate in anhydrous DMSO or degassed water.

  • Storage: Store stock solutions at -20°C. Do not store the solid powder after the seal is broken unless resealed under argon.

Pharmacological Performance Data

The following data contrasts


-Me-PEA against its isomers, demonstrating why it is the superior choice for specific TAAR1 investigations where dopamine transporter (DAT) confounding must be minimized.
Table 2: Receptor Binding & Functional Potency
Target / Assay

-Me-PEA (S-Isomer)
Amphetamine (

-Isomer)
Interpretation
hTAAR1 (

)
104 nM ~100 nMEquipotent. Both are potent agonists.
hTAAR1 (

)
95% (Full Agonist)100% (Full Agonist)Both induce robust cAMP accumulation.
DAT Uptake Inhibition (

)
> 5,000 nM~50 nMCritical Difference.

-Me-PEA has negligible affinity for DAT compared to Amphetamine.
Pressor Activity 1/3 potency of AmphetamineHigh

-Me-PEA has reduced cardiovascular risks in vivo.

Data synthesized from Lewin et al. and broad pharmacological surveys of phenethylamines.

Mechanistic Pathway Visualization

To understand the downstream effects of your experiment, you must map the signaling cascade.


-Me-PEA acts via 

coupling, distinct from the transporter-reversal mechanism of amphetamine.

TAAR1_Pathway cluster_membrane Cell Membrane Receptor TAAR1 Receptor (Intracellular/Surface) Gs Gs Protein Activation Receptor->Gs Coupling Ligand 2-Phenylpropylamine (Beta-Me-PEA) Ligand->Receptor Agonist Binding (S-isomer > R-isomer) AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP -> cAMP PKA PKA Signaling (CREB Phosphorylation) cAMP->PKA Activates

Figure 2: The TAAR1 signaling cascade activated by 2-Phenylpropylamine, leading to cAMP accumulation.

Conclusion & Recommendations

For researchers investigating trace amine signaling:

  • Select 2-Phenylpropylamine when you require a TAAR1 agonist that does not potently release dopamine via DAT reversal. This ensures observed effects are TAAR1-mediated and not secondary to massive dopamine floods.

  • Mandate Chiral Control: Always report the enantiomeric composition of your reagent. The

    
    -(-) isomer is the bioactive driver.
    
  • Verify Salt Stoichiometry: Ensure your calculations account for the HCl salt (MW ~171.67 g/mol ) versus the free base (MW ~135.21 g/mol ).

References

  • PubChem. 2-Phenylpropylamine hydrochloride (Compound Summary).[2] National Library of Medicine. [Link]

  • Lewin, A. H., et al. Synthesis and Characterization of Isomeric Phenethylamines. Journal of Medicinal Chemistry. (Contextual citation for structural characterization methods). [Link]

  • Broadley, K. J. The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics. (Contextual citation for pressor activity comparison). [Link]

Sources

Definitive Guide: Inter-Laboratory Validation of 2-Phenylpropylamine (BMPEA) Analytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise quantification of 2-Phenylpropylamine hydrochloride (BMPEA) —a positional isomer of amphetamine—presents a unique analytical challenge in forensic toxicology and pharmaceutical quality control.[1][2] Often disguised in dietary supplements under the pseudonym Acacia rigidula extract, BMPEA shares a nearly identical mass spectral fragmentation pattern with amphetamine and methamphetamine.

This guide serves as an authoritative protocol for validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for BMPEA. Unlike generic standard operating procedures, this document objectively compares the high-fidelity LC-MS/MS approach against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV alternatives, providing the experimental rigor required for inter-laboratory reproducibility.[2]

Part 1: Methodological Landscape & Performance Comparison

To ensure scientific integrity, researchers must select an analytical platform capable of resolving BMPEA from its structural isomers (amphetamine and phentermine). The following comparison establishes the LC-MS/MS (Biphenyl Stationary Phase) method as the superior "product" for validation due to its selectivity.

Table 1: Comparative Performance of Analytical Platforms
FeatureLC-MS/MS (Recommended) GC-MS (Traditional) HPLC-UV (Screening)
differentiation Mechanism Retention time (Biphenyl/Phenyl-Hexyl selectivity) + MRM transitions.[2]Derivatization required (e.g., TFAA) to resolve isomers.Retention time only. High risk of co-elution.
Specificity High. Distinguishes BMPEA (m/z 136 > 119) from Amphetamine (m/z 136 > 91).[2]Moderate. EI spectra are nearly identical for underivatized isomers.Low. Chromophores are identical; high false-positive rate.[2]
Limit of Quantitation (LOQ) 0.5 – 5.0 ng/mL 10 – 50 ng/mL> 500 ng/mL
Sample Preparation Dilute-and-shoot or simple Protein Precipitation (PPT).[2]Liquid-Liquid Extraction (LLE) + Derivatization (Time-intensive).[2]Simple filtration.
Inter-Lab Reproducibility High (if column chemistry is standardized).Moderate (Derivatization variability).Low (Matrix interferences).
Expert Insight: The Isomer Problem

The core failure point in BMPEA analysis is "isobaric crosstalk." Both BMPEA and amphetamine have a precursor ion of m/z 136.1. In standard C18 chromatography, they often co-elute. This guide validates a method using a Biphenyl or PFP (Pentafluorophenyl) column, which utilizes pi-pi interactions to spatially resolve the benzene rings of the isomers, creating a distinct retention time gap (typically >1.5 min).

Part 2: Inter-Laboratory Validation Protocol

This protocol is designed to meet SWGTOX and AOAC guidelines for single-laboratory validation (SLV) with readiness for multi-site transfer.[2]

Critical Reagents & Standards
  • Target Analyte: 2-Phenylpropylamine HCl (BMPEA), >98% purity.[2]

  • Internal Standard (ISTD): Amphetamine-d11 or Phentermine-d5 (Deuterated standards are non-negotiable to correct for matrix suppression).[2]

  • Matrix: Drug-free urine or homogenized supplement powder (matrix-matched calibration is required).[2]

Experimental Workflow (LC-MS/MS)
Step 1: Sample Preparation (Dilute-and-Shoot)[2]
  • Aliquot: Transfer 100 µL of sample (urine or supplement extract) to a 96-well plate.

  • ISTD Addition: Add 20 µL of Internal Standard solution (1,000 ng/mL in MeOH).

  • Dilution: Add 880 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Centrifugation: Spin at 3,000 x g for 5 minutes to settle particulates.

Step 2: Chromatographic Conditions[1][2][3]
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B[2]

    • 1.0 min: 5% B[2]

    • 6.0 min: 95% B[2]

    • 7.5 min: 95% B[2]

    • 7.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive.

  • Source Temp: 500°C.

  • Transitions:

    • BMPEA (Quant): 136.1 → 119.1 (Collision Energy: 15 eV)[2]

    • BMPEA (Qual): 136.1 → 91.1 (Collision Energy: 25 eV)[2]

    • Amphetamine-d11 (ISTD): 147.2 → 98.1[2]

Part 3: Visualization of Analytical Logic

Diagram 1: Method Selection & Differentiation Logic

This decision tree guides the analyst through the critical checkpoints required to confirm BMPEA presence versus illicit amphetamines.

BMPEA_Analysis_Flow start Unknown Sample (Supplement or Bio-fluid) extract Extraction (MeOH or Dilute-and-Shoot) start->extract screen Initial Screen (m/z 136.1 Precursor) extract->screen decision_iso Isomer Resolution Required? screen->decision_iso method_c18 Standard C18 LC-MS (Risk: Co-elution) decision_iso->method_c18 No (Screening only) method_biphenyl Biphenyl/PFP LC-MS (Pi-Pi Interaction) decision_iso->method_biphenyl Yes (Confirmation) report Quantification & Reporting method_c18->report Inconclusive separation Chromatographic Separation (RT Difference > 0.5 min) method_biphenyl->separation id_amp Amphetamine RT: ~3.2 min Transition: 136->91 (Major) separation->id_amp id_bmpea BMPEA RT: ~3.9 min Transition: 136->119 (Major) separation->id_bmpea id_amp->report id_bmpea->report

Caption: Analytical decision tree highlighting the necessity of Biphenyl/PFP stationary phases for resolving isobaric interferences between BMPEA and Amphetamine.

Diagram 2: Inter-Laboratory Validation Workflow

This workflow illustrates the sequence of experiments required to validate the method across multiple sites.

Validation_Workflow cluster_0 Phase 1: Single Lab (Source) cluster_1 Phase 2: Transfer cluster_2 Phase 3: Inter-Lab (Receiving) select Selectivity (6 Blank Matrices) lin Linearity (5-1000 ng/mL) select->lin acc Accuracy & Precision (3 Levels, n=5) lin->acc robust Robustness Test (pH, Temp, Flow +/-) acc->robust Pass transfer Protocol Transfer (SOP Distribution) robust->transfer repro Reproducibility (Horwitz Ratio < 2) transfer->repro cross_val Cross-Validation (Blind Samples) repro->cross_val

Caption: Step-by-step validation cascade from single-laboratory optimization to multi-site reproducibility testing.

Part 4: Validation Metrics & Acceptance Criteria

To declare the method "validated" for inter-laboratory use, the following data must be generated. These criteria are derived from FDA and AOAC standards for dietary supplements and biological methods.

ParameterAcceptance CriteriaExperimental Rationale
Selectivity No interfering peaks >20% of LOQ at BMPEA retention time.Critical to ensure no false positives from endogenous amines or amphetamine.
Linearity (R²) > 0.995 (Weighted 1/x).[2]Ensures accurate quantification across the dynamic range (typically 5–1000 ng/mL).
Precision (RSD) < 15% (Intra-day) / < 20% (Inter-day).[2]Demonstrates method stability over time and between different instrument runs.[1]
Accuracy (Bias) ± 15% of nominal concentration.[4][5]Verifies that the extraction efficiency and matrix effects are correctly compensated by the ISTD.
Matrix Effect 80% – 120% (or consistent suppression corrected by ISTD).Ion suppression is common in urine/plant extracts; deuterated ISTD is mandatory to normalize this.
Carryover < 20% of LOQ in blank after high standard.Prevents contamination from high-concentration samples (common in doping control).[2]
Troubleshooting "Ruggedness"

In inter-laboratory studies, the most common failure mode is retention time shifting due to pH variability in the mobile phase.

  • Solution: Strictly control Mobile Phase A pH to 3.0 ± 0.1 using ammonium formate buffer. Unbuffered formic acid solutions are susceptible to pH drift, which alters the ionization state of BMPEA (pKa ~9.5) and its interaction with the stationary phase.

References

  • US Food and Drug Administration (FDA). (2015). BMPEA in Dietary Supplements. Retrieved from [Link][2]

  • Cohen, P. A., et al. (2015).[6] An amphetamine isomer whose efficacy and safety in humans has never been studied, β-methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[2] Drug Testing and Analysis. Retrieved from [Link]

  • World Anti-Doping Agency (WADA). (2023). Prohibited List: Stimulants. Retrieved from [Link][2]

  • National Institutes of Health (NIH). (2016). Dietary supplements quality analysis tools from the United States Pharmacopeia.[7] Retrieved from [Link]

  • AOAC International. (2016). Guidelines for Standard Method Performance Requirements. Retrieved from [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Phenylpropylamine hydrochloride, also known as β-methylphenethylamine hydrochloride, is a phenylalkylamine compound utilized in specialized research and pharmaceutical development.[1][2] Its classification as a hazardous substance and a controlled substance in many jurisdictions mandates a rigorous, compliant, and safety-focused approach to its disposal.[3][4] Improper handling or disposal of this compound can lead to significant safety hazards, environmental contamination, and severe regulatory penalties.

This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 2-Phenylpropylamine hydrochloride. It is designed for researchers, laboratory managers, and drug development professionals to ensure that disposal practices are not only safe and effective but also fully compliant with the stringent regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).

Section 1: Hazard Identification and Safety Profile

Understanding the inherent risks of 2-Phenylpropylamine hydrochloride is the foundation of its safe management. The compound presents multiple health hazards that necessitate the consistent use of appropriate Personal Protective Equipment (PPE). The primary hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3][5]

PropertyIdentifier / ValueSource(s)
CAS Number 20388-87-8[2][3]
Molecular Formula C₉H₁₄ClN[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
Required PPE Chemical-resistant gloves (inspected before use), safety glasses with side-shields or goggles, lab coat, and face protection. Use in a well-ventilated area; a certified respirator may be required if dust is generated.[3][5][6][7]
Primary Disposal Route Disposal via a licensed professional waste disposal service or a licensed chemical destruction plant (e.g., controlled incineration with flue gas scrubbing). Must comply with all local, state, and federal regulations.[6][8][9]

Section 2: The Regulatory Framework: EPA and DEA Compliance

The disposal of 2-Phenylpropylamine hydrochloride is governed by a dual regulatory framework. As a hazardous chemical, its disposal falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).[10] Simultaneously, as a controlled substance, it is subject to the stringent regulations of the DEA.[4][11]

  • EPA (Hazardous Waste): The EPA classifies chemical waste to ensure it is managed in a way that protects human health and the environment.[10] Laboratories are considered hazardous waste generators and must adhere to specific standards for waste accumulation, labeling, and disposal.[12] Under no circumstances should this chemical be discharged into drains or the environment.[5][6][13]

  • DEA (Controlled Substance): The DEA regulates the disposal of controlled substances to prevent diversion.[14] This involves a strict chain of custody and mandates that the substance be rendered "non-retrievable."[11] Key requirements are outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[11][15]

Compliance with both sets of regulations is not optional; it is a legal and ethical necessity.

Section 3: Core Disposal Protocol: A Step-by-Step Workflow

The following protocol outlines the systematic process for managing 2-Phenylpropylamine hydrochloride waste from generation to final disposal. The causality behind this structured approach is to ensure safety at every stage and to create a clear, auditable trail for regulatory compliance.

Step 1: Waste Identification and Segregation

Immediately upon generation, any waste containing 2-Phenylpropylamine hydrochloride—whether it is excess pure chemical, contaminated lab materials (e.g., gloves, weigh boats, wipes), or solutions—must be identified as hazardous and controlled waste.

  • Causality: Segregation is critical to prevent dangerous reactions with other chemical wastes and to ensure the specific, stringent disposal requirements for a controlled substance are met.[13]

Step 2: Secure Containment and Labeling
  • Containment: Place the waste in a designated, properly sealed, and chemically compatible container.[5][8][13] The container must be in good condition and kept closed except when adding waste.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Phenylpropylamine hydrochloride"

    • All applicable hazard warnings (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • A clear indication that it is a DEA-controlled substance

  • Causality: Proper labeling provides essential safety information for all handlers and is a primary requirement for both EPA and DEA regulations, ensuring the waste is never mishandled.

Step 3: Disposal Pathway Determination

The decision of how to proceed with disposal depends on your institution's specific procedures and your status as a DEA registrant. The workflow below illustrates the decision-making process.

G start Waste Generated (2-Phenylpropylamine HCl) segregate Step 1 & 2: Segregate, Contain & Label Waste (Hazardous & Controlled) start->segregate contact_ehs Step 3: Contact Institutional Environmental Health & Safety (EHS) segregate->contact_ehs ehs_manages EHS Coordinates with DEA Registrant of Record contact_ehs->ehs_manages disposal_options Step 4: Select Disposal Method ehs_manages->disposal_options reverse_dist Option A: Use DEA-Registered Reverse Distributor disposal_options->reverse_dist Common Practice onsite_dest Option B: On-site Destruction (Must render non-retrievable) disposal_options->onsite_dest Less Common/ Requires EHS Approval documentation Step 5: Complete DEA Form 41 & Maintain Records for ≥2 Years reverse_dist->documentation onsite_dest->documentation final_disposal Waste Transferred for Final Compliant Disposal (e.g., Incineration) documentation->final_disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropylamine hydrochloride
Reactant of Route 2
2-Phenylpropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.